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  • Product: (2-Isopropylthiazol-4-yl)methanamine
  • CAS: 903131-67-9

Core Science & Biosynthesis

Foundational

(2-Isopropylthiazol-4-yl)methanamine: A Comprehensive Technical Guide on Structure, Properties, and Synthetic Utility

Executive Summary (2-Isopropylthiazol-4-yl)methanamine is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry and fragment-based drug discovery (FBDD). Featuring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2-Isopropylthiazol-4-yl)methanamine is a highly versatile, privileged heterocyclic building block extensively utilized in modern medicinal chemistry and fragment-based drug discovery (FBDD). Featuring a unique combination of a lipophilic isopropyl moiety, a metabolically stable thiazole core, and a highly reactive primary amine, this compound serves as a critical precursor for synthesizing kinase inhibitors, GPCR ligands, and advanced agrochemicals.

This whitepaper provides an in-depth analysis of its chemical properties, structural pharmacophore utility, and a field-proven, self-validating synthetic methodology designed to overcome common pitfalls such as catalyst poisoning and over-reduction.

Chemical Identity & Structural Analysis

The molecular architecture of (2-Isopropylthiazol-4-yl)methanamine is strategically advantageous for drug development.

  • The Isopropyl Group: Imparts localized lipophilicity, allowing the molecule to anchor into hydrophobic sub-pockets of target proteins.

  • The Thiazole Ring: Acts as a robust bioisostere for phenyl or oxazole rings. The nitrogen atom serves as a potent hydrogen-bond acceptor, while the sulfur atom provides metabolic stability against oxidative degradation.

  • The Methanamine Moiety: A primary amine (pKa ~9.5) that acts as a versatile synthetic handle for amide couplings, reductive aminations, and urea formations.

Table 1: Chemical Identifiers
IdentifierFree BaseDihydrochloride Salt
CAS Number 903131-67-91171981-10-4
PubChem CID 16427107-
Molecular Formula C₇H₁₂N₂SC₇H₁₄Cl₂N₂S
SMILES CC(C)c1nc(CS)cn1 / CC(C)C1=NC(=CS1)CNCC(C)C1=NC(=CS1)CN.Cl.Cl
InChIKey QSQQYISWPMYXSF-UHFFFAOYSA-NFFYQRDDCOHMJTM-UHFFFAOYSA-N

Note: The free base is typically a viscous oil prone to atmospheric oxidation, whereas the dihydrochloride salt is a stable, crystalline powder preferred for long-term storage and handling[1].

Physical and Chemical Properties

Understanding the physicochemical profile of this building block is crucial for predicting its behavior in both synthetic reactions and biological assays. The exact mass of the free base is 156.07211 Da[2], and it exhibits a predicted XLogP of 1.0, indicating moderate lipophilicity ideal for lead optimization[2].

Table 2: Quantitative Physical Properties
PropertyValueSource / Notes
Molecular Weight 156.25 g/mol (Base) / 229.16 g/mol (Salt)[1]
Exact Mass 156.07211 Da[2]
Topological Polar Surface Area (TPSA) 67.2 ŲCalculated (N + S + NH₂ contributions)
Predicted XLogP 1.0[2]
Predicted CCS ([M+H]⁺) 132.4 ŲCollision Cross Section[2]

Synthetic Methodology: The Chloromethyl Route

Mechanistic Insights and Causality

In our experience, the direct reduction of 2-isopropylthiazole-4-carboxamide using lithium aluminum hydride (LiAlH₄) often suffers from poor yields due to the strong coordination of aluminum species to the thiazole nitrogen, leading to incomplete reactions or over-reduction.

A highly reliable alternative is the utilization of the chloromethyl intermediate, 4-(chloromethyl)-2-isopropylthiazole (CAS 65386-28-9) [3]. By converting the chloride to an azide and subsequently reducing it via the Staudinger reaction , we achieve pristine chemoselectivity. Crucially, this avoids catalytic hydrogenation (e.g., Pd/C, H₂), which is notoriously problematic as the thiazole's sulfur atom rapidly poisons palladium catalysts.

Synthetic Workflow Diagram

SyntheticWorkflow A Isobutyrothioamide + Ethyl Bromopyruvate B Ethyl 2-isopropylthiazole -4-carboxylate A->B Hantzsch Synthesis C 4-(Chloromethyl)-2- isopropylthiazole B->C 1. LiAlH4 2. SOCl2 D 4-(Azidomethyl)-2- isopropylthiazole C->D NaN3, DMF 60°C E (2-Isopropylthiazol-4-yl) methanamine D->E PPh3, H2O (Staudinger)

Caption: Synthetic workflow for (2-Isopropylthiazol-4-yl)methanamine via the chloromethyl intermediate.

Step-by-Step Experimental Protocol (Self-Validating System)

Step 1: Nucleophilic Azidation

  • Preparation: Dissolve 4-(chloromethyl)-2-isopropylthiazole hydrochloride (1.0 eq, 10 mmol) in anhydrous DMF (20 mL) under an inert N₂ atmosphere.

  • Reaction: Add sodium azide (NaN₃) (2.5 eq, 25 mmol) in a single portion. Causality: The 2.5x molar excess of NaN₃ ensures rapid, complete conversion, suppressing any potential dimerization of the product.

  • Monitoring: Stir the mixture at 60°C for 4 hours. Validate completion via TLC (Hexane:EtOAc 3:1) until the UV-active starting material spot is fully consumed.

  • Workup: Quench with ice-cold water (50 mL) and extract with diethyl ether (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <30°C. (Safety Note: Organic azides are energy-rich; never concentrate to absolute dryness under high heat).

Step 2: Staudinger Reduction

  • Iminophosphorane Formation: Dissolve the crude 4-(azidomethyl)-2-isopropylthiazole in THF (30 mL). Cool to 0°C and add triphenylphosphine (PPh₃) (1.2 eq, 12 mmol) portion-wise. Stir at room temperature for 2 hours until N₂ gas evolution ceases.

  • Hydrolysis: Add distilled water (10 eq, 100 mmol) and heat the mixture to 50°C for 6 hours. Causality: Heating drives the hydrolysis of the iminophosphorane intermediate into the primary amine and triphenylphosphine oxide (TPPO).

  • Self-Validating Purification: Concentrate the THF in vacuo. Acidify the remaining aqueous layer with 1M HCl to pH 2. Wash with dichloromethane (3 x 20 mL) to extract the organic TPPO byproduct.

  • Isolation: Basify the pristine aqueous layer with 2M NaOH to pH 10. Extract the free amine with EtOAc (3 x 25 mL). Dry over Na₂SO₄ and concentrate to afford the free base.

  • Salt Formation (Optional but Recommended): Dissolve the free base in dry Et₂O and add 2M HCl in ether dropwise to precipitate the highly stable dihydrochloride salt[1]. Filter and dry under vacuum.

Applications in Drug Development & Pharmacophore Mapping

In kinase inhibitor design, the (2-Isopropylthiazol-4-yl)methanamine motif is frequently utilized to target the ATP-binding pocket. The thiazole nitrogen acts as a critical hydrogen-bond acceptor interacting with the kinase hinge region, while the isopropyl group fits snugly into the adjacent lipophilic pocket, maximizing Van der Waals interactions. The methanamine linker provides an optimal vector to extend the molecule into the solvent-exposed channel .

PharmacophoreMapping Iso Isopropyl Group (Hydrophobic Core) Thia Thiazole Ring (H-Bond Acceptor) Iso->Thia Target1 Lipophilic Pocket Iso->Target1 Steric & Van der Waals Amine Methanamine (H-Bond Donor / Linker) Thia->Amine Target2 Kinase Hinge Region Thia->Target2 Nitrogen H-Bonding Target3 Solvent Channel Amine->Target3 Derivatization Point

Caption: Pharmacophore mapping of (2-Isopropylthiazol-4-yl)methanamine in targeted drug design.

References

  • PubChemLite (Université du Luxembourg). "[(2-isopropyl-1,3-thiazol-4-yl)methyl]amine dihydrochloride - Exact Mass and Predicted CCS". PubChemLite. URL:[Link]

  • National Center for Biotechnology Information (NIH). "(2-Isopropylthiazol-4-yl)methanamine | C7H12N2S | CID 16427107". PubChem Database. URL:[Link]

Sources

Exploratory

Molecular weight and exact mass of (2-Isopropylthiazol-4-yl)methanamine

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2-Isopropylthiazol-4-yl)methanamine For Researchers, Scientists, and Drug Development Professionals Introduction (2-Isopropylthiazol-4-yl)methanamine...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Molecular Weight and Exact Mass of (2-Isopropylthiazol-4-yl)methanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2-Isopropylthiazol-4-yl)methanamine is a chemical compound of interest in medicinal chemistry and drug discovery, often serving as a building block in the synthesis of more complex molecules. Accurate characterization of its fundamental chemical properties is paramount for its application in research and development. This guide provides a comprehensive overview of two critical parameters: molecular weight and exact mass. We will delve into the theoretical basis of these concepts, provide a detailed experimental protocol for their determination using high-resolution mass spectrometry, and discuss the interpretation of the resulting data. This document is intended to serve as a practical resource for scientists, ensuring the accurate identification and characterization of this and similar small molecules.

Differentiating Molecular Weight and Exact Mass: A Foundational Understanding

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. A clear understanding of their differences is crucial for the correct interpretation of analytical data, particularly from mass spectrometry.

Molecular weight (or more accurately, average molecular mass) is calculated using the standard atomic weights of the constituent elements. The standard atomic weight is a weighted average of the masses of all naturally occurring isotopes of an element, taking into account their relative abundances on Earth[1]. This value is what is typically found on a standard periodic table and is expressed in atomic mass units (amu) or daltons (Da). For stoichiometric calculations in chemistry, the molar mass, which is numerically equivalent to the molecular weight but expressed in grams per mole ( g/mol ), is used[2].

Exact mass , on the other hand, is the mass of a molecule calculated using the mass of the most abundant isotope of each element[3]. It represents the mass of a single, specific isotopic combination of atoms in the molecule. High-resolution mass spectrometers are capable of measuring the exact mass of a molecule, which allows for the determination of its elemental composition with a high degree of confidence[4][5].

The chemical formula for (2-Isopropylthiazol-4-yl)methanamine is C₇H₁₂N₂S .

Chemical Structure of (2-Isopropylthiazol-4-yl)methanamine

Caption: Chemical structure of (2-Isopropylthiazol-4-yl)methanamine (C₇H₁₂N₂S).

Calculated Molecular Data

The following table summarizes the calculated molecular weight and exact mass for (2-Isopropylthiazol-4-yl)methanamine.

ParameterValueCalculation Breakdown
Molecular Formula C₇H₁₂N₂S-
Molecular Weight ( g/mol ) 156.26(7 x 12.011) + (12 x 1.008) + (2 x 14.007) + (1 x 32.06)[1][6]
Exact Mass (Da) 156.07212(7 x 12.000000) + (12 x 1.007825) + (2 x 14.003074) + (1 x 31.972071)[3][7]

Experimental Determination by High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is the analytical technique of choice for the accurate determination of the exact mass of a molecule, which in turn confirms its elemental composition[4][5]. Electrospray ionization (ESI) is a "soft" ionization technique well-suited for polar molecules like amines, as it minimizes fragmentation and primarily produces protonated molecular ions ([M+H]⁺)[8][9].

Experimental Workflow

G cluster_0 Sample Preparation cluster_1 HRMS Analysis cluster_2 Data Processing A Weigh ~1 mg of (2-Isopropylthiazol-4-yl)methanamine B Dissolve in 1 mL of HPLC-grade Methanol A->B C Perform serial dilution to ~1-10 µg/mL with 50:50 Methanol:Water + 0.1% Formic Acid B->C D Filter through a 0.22 µm syringe filter into an autosampler vial C->D E Inject sample into ESI-HRMS system D->E F Positive Ionization Mode E->F G Acquire full scan mass spectrum (e.g., m/z 50-500) E->G H Identify the peak for the protonated molecule ([M+H]⁺) G->H I Determine the experimental exact mass from the m/z value H->I J Compare experimental mass with theoretical exact mass I->J K Confirm elemental composition (mass error < 5 ppm) J->K

Caption: Workflow for the determination of the exact mass of (2-Isopropylthiazol-4-yl)methanamine.

Step-by-Step Protocol

1. Sample Preparation

The goal of sample preparation is to introduce a clean, dilute solution of the analyte into the mass spectrometer to achieve optimal ionization and prevent contamination[8][10].

  • Step 1.1: Stock Solution Preparation: Accurately weigh approximately 1 mg of (2-Isopropylthiazol-4-yl)methanamine and dissolve it in 1 mL of HPLC-grade methanol to create a 1 mg/mL stock solution.

  • Step 1.2: Working Solution Preparation: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 µg/mL. The dilution solvent should be compatible with ESI-MS, typically a mixture of 50:50 (v/v) methanol and deionized water containing 0.1% formic acid. The formic acid aids in the protonation of the amine, enhancing the signal in positive ion mode[8].

  • Step 1.3: Filtration: Filter the final working solution through a 0.22 µm syringe filter directly into a clean autosampler vial to remove any particulate matter that could clog the instrument's fluidics[10].

2. Instrumentation and Data Acquisition

A high-resolution mass spectrometer, such as an Orbitrap or a Time-of-Flight (TOF) instrument, is required for accurate mass measurements[5].

  • Step 2.1: Instrument Setup:

    • Ionization Source: Electrospray Ionization (ESI)

    • Polarity: Positive ion mode

    • Capillary Voltage: Typically 3-4 kV

    • Sheath and Auxiliary Gas Flow Rates (N₂): Optimize for stable spray (e.g., 35 and 10 arbitrary units, respectively).

    • Capillary Temperature: Typically 275-350 °C.

  • Step 2.2: Mass Analyzer Settings:

    • Scan Range: A range encompassing the expected m/z of the protonated molecule (e.g., m/z 50-500). The expected [M+H]⁺ ion for C₇H₁₂N₂S is approximately 157.0799.

    • Resolution: Set to a high value (e.g., >60,000) to ensure accurate mass determination.

  • Step 2.3: Calibration: Calibrate the instrument immediately before the analysis using a standard calibration solution with known exact masses across the desired m/z range. This is a critical step for achieving high mass accuracy[11][12].

  • Step 2.4: Sample Injection: Inject a small volume (e.g., 1-5 µL) of the prepared sample into the mass spectrometer.

3. Data Analysis and Interpretation

  • Step 3.1: Identify the Protonated Molecule: In the acquired mass spectrum, locate the peak corresponding to the protonated molecule, [M+H]⁺. For (2-Isopropylthiazol-4-yl)methanamine, this will be at an m/z value close to 157.0799.

  • Step 3.2: Determine the Experimental Exact Mass: The instrument software will provide the measured m/z value for the peak of interest to several decimal places. Subtract the mass of a proton (1.007276 Da) to obtain the experimental exact mass of the neutral molecule[12].

  • Step 3.3: Calculate Mass Error: Compare the experimental exact mass to the theoretical exact mass (156.07212 Da). The difference, expressed in parts per million (ppm), is the mass error.

    • Mass Error (ppm) = [(Experimental Mass - Theoretical Mass) / Theoretical Mass] x 10⁶

  • Step 3.4: Validate the Elemental Composition: A mass error of less than 5 ppm is generally considered strong evidence for the proposed elemental composition[13]. The instrument software can also be used to confirm the isotopic pattern, further validating the assigned formula.

Conclusion

The accurate determination of molecular weight and exact mass is a fundamental aspect of chemical characterization in drug development and scientific research. For (2-Isopropylthiazol-4-yl)methanamine (C₇H₁₂N₂S), the calculated molecular weight is 156.26 g/mol , and the theoretical exact mass is 156.07212 Da. High-resolution mass spectrometry with electrospray ionization provides a robust and precise method for the experimental verification of the exact mass and, by extension, the elemental composition of this compound. Adherence to the detailed protocol outlined in this guide will enable researchers to confidently characterize this molecule and ensure the integrity of their subsequent studies.

References

  • University of Bristol. (n.d.). Sample preparation for the ES/MS. Retrieved from [Link]

  • Aladdin Scientific. (n.d.). 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride | 908591-25-3. Retrieved from [Link]

  • Commission on Isotopic Abundances and Atomic Weights. (n.d.). Standard Atomic Weights. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). High Resolution Mass Spectrometry (HRMS) Analysis. Retrieved from [Link]

  • PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Retrieved from [Link]

  • Wikipedia. (2024, February 27). Standard atomic weight. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from [Link]

  • University of California, Davis. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. Retrieved from [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Retrieved from [Link]

  • LibreTexts. (2022, November 8). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

  • Frontiers in Chemistry. (2022). Extractive electrospray ionization mass spectrometry for analytical evaluation and synthetic preparation of pharmaceutical chemicals. Retrieved from [Link]

  • IUPAC. (2021). Standard atomic weights of the elements 2021 (IUPAC Technical Report). Retrieved from [Link]

  • Berglund, M., & Wieser, M. E. (2017). A 2016 Four-Figure Table of Standard and Conventional Atomic Weights.
  • Tanaka, Y., et al. (2023). High-Resolution Mass Spectrometry for Beginners: A Laboratory Experiment for Organic Chemistry Students. Journal of Chemical Education. Retrieved from [Link]

  • IUPAC. (2023). Atomic Weights of the Elements 2023. Retrieved from [Link]

  • Michigan State University. (n.d.). Masses. Retrieved from [Link]

  • Wang, Y., et al. (2017). Reduction of nitriles to amines in positive ion electrospray ionization mass spectrometry. Journal of The American Society for Mass Spectrometry, 28(8), 1634-1641.
  • Journal of Pharmaceutical Analysis. (2023). Analytical Precision: Using High-Resolution Mass Spectrometry for Scientific Discovery. Retrieved from [Link]

  • Waters Corporation. (n.d.). Simple HRMS Data Review Using Workflows, Views, and Filters Within a Novel Integrated Scientific Information System. Retrieved from [Link]

  • Shimadzu. (n.d.). Data-Dependent Analysis Approach in LC/HRMS: Annotation of Natural Product Components as Case Study. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Gesmundo, N. J., & Ashenhurst, J. (2024). What I Learned from Analyzing Accurate Mass Data of 3000 Supporting Information Files. Organic Letters. Retrieved from [Link]

  • SlideShare. (2013, February 7). Mass Spectrometry analysis of Small molecules. Retrieved from [Link]

  • Gault, J., et al. (2016). High-resolution mass spectrometry of small molecules bound to membrane proteins.
  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. Retrieved from [Link]

  • University of Arizona. (n.d.). Table of Isotopic Masses and Natural Abundances. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Preliminary In Vitro Toxicity Assessment of (2-Isopropylthiazol-4-yl)methanamine

Introduction: De-risking a Novel Thiazole-Containing Compound (2-Isopropylthiazol-4-yl)methanamine is a novel chemical entity featuring a thiazole ring, a scaffold prevalent in numerous clinically significant pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: De-risking a Novel Thiazole-Containing Compound

(2-Isopropylthiazol-4-yl)methanamine is a novel chemical entity featuring a thiazole ring, a scaffold prevalent in numerous clinically significant pharmaceuticals.[1] The journey from a promising molecule to a viable drug candidate is fraught with challenges, chief among them being unforeseen toxicity. Early, robust in vitro toxicity assessment is therefore not merely a regulatory hurdle but a cornerstone of the modern "fail early, fail fast" paradigm in drug development, conserving resources for the most promising candidates.[2]

This guide provides a comprehensive framework for conducting preliminary in vitro toxicity studies on (2-Isopropylthiazol-4-yl)methanamine. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols. Instead, this document elucidates the scientific rationale behind the experimental strategy, grounding each step in established toxicological principles and regulatory expectations.

A key consideration for thiazole-containing compounds is their potential for metabolic activation by cytochrome P450 (CYP) enzymes into reactive metabolites.[3][4] These electrophilic intermediates can form covalent adducts with cellular macromolecules like DNA and proteins, leading to both cytotoxicity and genotoxicity.[3][4] Consequently, our testing strategy is explicitly designed to detect not only the intrinsic toxicity of the parent compound but also the potential for bioactivation-dependent toxicity.

We will proceed through a tiered approach, beginning with a foundational assessment of cytotoxicity across multiple endpoints, followed by a focused investigation into the compound's genotoxic potential. This structured methodology ensures a thorough preliminary safety profile, enabling informed decision-making for the continued development of (2-Isopropylthiazol-4-yl)methanamine.

Part 1: Foundational Cytotoxicity Profiling

Core Objective: To establish the concentration-dependent cytotoxic profile of (2-Isopropylthiazol-4-yl)methanamine and gain initial insights into the potential mechanisms of cell death.

The Rationale Behind a Multi-Assay, Multi-Cell Line Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through distinct pathways. A compound might compromise mitochondrial function without immediately rupturing the cell membrane, or vice-versa. Therefore, a panel of assays targeting different cellular health indicators is essential for a robust assessment.[5][6] We will employ three distinct assays:

  • MTT Assay: Measures mitochondrial reductase activity, a proxy for metabolic function and cell viability.[7]

  • LDH Release Assay: Measures the release of lactate dehydrogenase (LDH) into the culture medium, an indicator of compromised plasma membrane integrity and necrosis.[6]

  • Neutral Red Uptake (NRU) Assay: Assesses the integrity and function of lysosomes, which can be a sensitive indicator of cellular stress.[5][8]

The choice of cell lines is equally critical. We will utilize two human cell lines:

  • HepG2 (Hepatocellular Carcinoma): A widely used model for liver toxicity. These cells retain a significant level of metabolic activity, including some CYP enzymes, making them suitable for detecting toxicities that require metabolic activation.[9][10]

  • HEK293 (Human Embryonic Kidney): A non-hepatic cell line with lower metabolic activity. Comparing results between HepG2 and HEK293 can provide initial evidence of whether toxicity is enhanced by metabolism.[9]

cluster_prep Experimental Setup cluster_exposure Compound Exposure cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Compound (2-Isopropylthiazol-4-yl)methanamine Stock Solution Serial_Dilution Serial Dilution Series Compound->Serial_Dilution Treatment Treat Cells with Compound (24-72h Incubation) Serial_Dilution->Treatment Cell_Lines Cell Lines (HepG2 & HEK293) Seeding Seed Cells in 96-well Plates Cell_Lines->Seeding Seeding->Treatment MTT MTT Assay (Mitochondrial Health) Treatment->MTT LDH LDH Assay (Membrane Integrity) Treatment->LDH NRU NRU Assay (Lysosomal Health) Treatment->NRU Readout Spectrophotometric Readout MTT->Readout LDH->Readout NRU->Readout IC50 Calculate IC50 Values Readout->IC50 Profile Generate Cytotoxicity Profile IC50->Profile

Caption: Cytotoxicity Assessment Workflow.

Experimental Protocol: MTT Cell Viability Assay

This protocol provides a representative workflow. Similar principles apply to the LDH and NRU assays, with variations in reagents and incubation times.

  • Cell Seeding: Seed HepG2 or HEK293 cells into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X concentration series of (2-Isopropylthiazol-4-yl)methanamine in complete culture medium from a high-concentration DMSO stock. Ensure the final DMSO concentration in the well is ≤0.5% to avoid solvent toxicity. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Cell Treatment: Remove the seeding medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well. Incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader, with a reference wavelength of 630 nm.

  • Analysis: Convert absorbance values to percentage of viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the half-maximal inhibitory concentration (IC₅₀).

Data Presentation: Summarizing Cytotoxicity

All quantitative data should be summarized for clear interpretation and comparison.

Cell LineAssay TypeEndpoint MeasuredExposure Time (h)IC₅₀ (µM) ± SD
HepG2MTTMitochondrial Activity24Data
48Data
LDH ReleaseMembrane Integrity24Data
48Data
Neutral Red UptakeLysosomal Integrity24Data
48Data
HEK293MTTMitochondrial Activity24Data
48Data
LDH ReleaseMembrane Integrity24Data
48Data
Neutral Red UptakeLysosomal Integrity24Data
48Data

Part 2: Assessment of Genotoxic Potential

Core Objective: To determine if (2-Isopropylthiazol-4-yl)methanamine or its metabolites can induce gene mutations or chromosomal damage.

The Rationale for a Genotoxicity Test Battery

Genotoxicity is a critical endpoint as it is often linked to carcinogenicity.[11][12] No single assay can detect all types of genetic damage; therefore, regulatory agencies worldwide recommend a standard battery of in vitro tests.[2] Our preliminary screen will focus on two of the most informative and widely accepted assays:

  • Bacterial Reverse Mutation (Ames) Test: This assay uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations in genes required for histidine or tryptophan synthesis, respectively. It detects compounds that cause base-pair substitutions or frameshift mutations, which revert the bacteria to a state where they can grow on a nutrient-deficient medium.[2]

  • In Vitro Micronucleus Assay: This test identifies substances that cause chromosomal damage. It detects small, membrane-bound DNA fragments (micronuclei) in the cytoplasm of interphase cells. These micronuclei are formed from chromosome fragments (clastogenicity) or whole chromosomes (aneugenicity) that lag behind during cell division.[2][13]

A crucial component of both assays is the inclusion of an exogenous metabolic activation system, typically a rat liver S9 fraction. This is essential for identifying compounds that are not genotoxic themselves but are converted to genotoxic metabolites by liver enzymes, a known risk for thiazole-containing molecules.[3][4]

cluster_start cluster_ames Gene Mutation Assessment cluster_micronucleus Chromosomal Damage Assessment cluster_decision Risk Assessment Start Test Compound: (2-Isopropylthiazol-4-yl)methanamine Ames Ames Test (Bacterial Reverse Mutation) Start->Ames MN In Vitro Micronucleus Assay (Mammalian Cells) Start->MN S9_Ames With & Without S9 Metabolic Activation Ames->S9_Ames Ames_Result Result: Mutagenic or Non-Mutagenic? S9_Ames->Ames_Result Decision Genotoxicity Profile Ames_Result->Decision S9_MN With & Without S9 Metabolic Activation MN->S9_MN MN_Result Result: Clastogenic/Aneugenic or Negative? S9_MN->MN_Result MN_Result->Decision Negative Low Genotoxic Risk Decision->Negative Both Negative Positive Genotoxic Liability Identified Decision->Positive Either Positive

Caption: Genotoxicity Testing Workflow and Decision Logic.

Experimental Protocol: In Vitro Micronucleus Assay
  • Cell Culture: Use a suitable mammalian cell line, such as human peripheral blood lymphocytes (HPBL) or a cell line like CHO-K1 or TK6.

  • Compound Exposure: Treat cell cultures with at least three concentrations of (2-Isopropylthiazol-4-yl)methanamine, selected based on the cytotoxicity data (typically up to a concentration causing ~50% cytotoxicity). Separate experiments are run with and without the S9 metabolic activation mix.

  • Treatment Duration:

    • Without S9: A short treatment (e.g., 3-6 hours) followed by a recovery period, and a continuous treatment for one full cell cycle.

    • With S9: A short treatment (e.g., 3-6 hours) followed by removal of the compound and S9 mix and a recovery period.

  • Cytochalasin B Addition: Add Cytochalasin B to the cultures. This agent blocks cytokinesis, allowing cells that have completed mitosis to be identified as binucleated. This ensures only cells that have divided once are scored for micronuclei.

  • Cell Harvest: Harvest the cells at a time point equivalent to 1.5-2 normal cell cycle lengths after the start of treatment.

  • Slide Preparation: Prepare slides using cytospinning or another suitable method. Fix and stain the cells with a DNA-specific stain like Giemsa or a fluorescent dye (e.g., DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei. A positive result is defined as a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the vehicle control.

Part 3: Synthesis, Interpretation, and Future Directions

The ultimate goal of this preliminary screen is to build a cohesive toxicological profile to guide further development. The data from the cytotoxicity and genotoxicity assays must be synthesized to form a mechanistic hypothesis.

Interpreting the Data Matrix:

  • Scenario 1: Potent Cytotoxicity, No Genotoxicity. If the compound shows low IC₅₀ values across all assays but is negative in the Ames and micronucleus tests, the primary liability is cytotoxicity. Further work would focus on understanding this mechanism (e.g., apoptosis vs. necrosis) to see if it can be mitigated.

  • Scenario 2: Metabolism-Dependent Toxicity. If the IC₅₀ is significantly lower in HepG2 cells than in HEK293 cells, and/or if genotoxicity is observed only in the presence of the S9 mix, this strongly suggests that a metabolite is the toxic species. This is a significant red flag for thiazole-containing compounds.[3][4]

  • Scenario 3: Positive Genotoxicity Signal. A positive result in any genotoxicity assay, particularly the Ames test, is a serious finding that often halts the development of a compound for many indications. A positive micronucleus test with a negative Ames test may suggest a clastogenic or aneugenic mechanism that requires further investigation.[2]

Future Directions:

Based on the results of this preliminary screen, several paths can be taken:

  • Favorable Profile: If the compound shows low cytotoxicity (high IC₅₀ values) and no genotoxicity, it can proceed with confidence to more advanced preclinical safety studies.

  • Ambiguous or Concerning Profile: If moderate cytotoxicity or a borderline genotoxicity result is observed, further in vitro work is warranted. This could include high-content imaging to assess multiple toxicity endpoints simultaneously, or specific assays for apoptosis (e.g., Caspase-Glo) or oxidative stress.

  • Unfavorable Profile: Clear evidence of potent, metabolism-dependent toxicity or a confirmed positive genotoxicity signal provides a strong rationale to terminate development or return to medicinal chemistry to design analogues that mitigate these liabilities.

This structured, mechanistically-driven approach to preliminary in vitro toxicity testing provides the critical data needed to make an early, informed decision on the future of (2-Isopropylthiazol-4-yl)methanamine, embodying the principles of modern, efficient drug development.

References

  • Creative Biolabs. In Vitro Genotoxicity Study. Available at: [Link]

  • ResearchGate. Thiazole-containing compounds as therapeutic targets for cancer therapy. Available at: [Link]

  • PMC (2017). A novel, integrated in vitro carcinogenicity test to identify genotoxic and non-genotoxic carcinogens using human lymphoblastoid cells. Available at: [Link]

  • GOV.UK. Guidance on a strategy for genotoxicity testing of chemicals: Stage 1. Available at: [Link]

  • The Gohlke Group (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • Ingenta Connect (2018). Some Thiazole Derivatives Combined with Different Heterocycles: Cytotoxicity Evaluation and Apoptosis Inducing Studies. Available at: [Link]

  • PMC. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]

  • ResearchGate (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Available at: [Link]

  • PubMed (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]

  • E3S Web of Conferences. Assessment (in vitro) toxicity of small molecules of plant origin. Available at: [Link]

  • PubMed (2020). Preclinical toxicity of innovative molecules: In vitro, in vivo and metabolism prediction. Available at: [Link]

  • SciELO (2018). In vitro assessment for cytotoxicity screening of new antimalarial candidates. Available at: [Link]

  • Spandidos Publications (2020). In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Available at: [Link]

  • PubChem. 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride. Available at: [Link]

  • IntechOpen (2017). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Available at: [Link]

  • Pharmaffiliates. N-((2-isopropylthiazol-4-yl)methyl)-N-methylmethanamine. Available at: [Link]

  • Preprints.org (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

  • PMC (2025). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. Available at: [Link]

Sources

Exploratory

Unlocking the Therapeutic Potential of (2-Isopropylthiazol-4-yl)methanamine Derivatives: A Mechanistic and Methodological Guide

Abstract The (2-isopropylthiazol-4-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of complex diseases. As a privileged structure in medicinal che...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The (2-isopropylthiazol-4-yl)methanamine scaffold represents a promising starting point for the development of novel therapeutics targeting a range of complex diseases. As a privileged structure in medicinal chemistry, the thiazole ring imparts unique physicochemical properties that facilitate interactions with a variety of biological targets. This in-depth technical guide synthesizes the current understanding of the potential mechanisms of action for derivatives of this scaffold, drawing upon the broader landscape of pharmacologically active thiazoles. We provide a comprehensive exploration of key molecular targets, including monoamine transporters, enzymes implicated in neurodegeneration and metabolic syndrome, and G protein-coupled receptors. For each potential mechanism, we present the scientific rationale, structure-activity relationship insights, detailed experimental protocols for characterization, and conceptual diagrams to illuminate the underlying biological pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel thiazole-based therapeutics.

Introduction: The Thiazole Scaffold as a Cornerstone of Modern Drug Discovery

The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, is a recurring motif in a multitude of FDA-approved drugs and clinical candidates.[1] Its prevalence is a testament to its metabolic stability and its ability to engage in a diverse array of non-covalent interactions, including hydrogen bonding, and hydrophobic and aromatic interactions, with biological macromolecules. The (2-isopropylthiazol-4-yl)methanamine core provides a versatile framework for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. While direct studies on this specific parent compound are limited, the extensive body of research on related thiazole derivatives provides a robust foundation for predicting and investigating its potential mechanisms of action. This guide will delve into these putative mechanisms, offering both the theoretical framework and the practical methodologies required for their validation.

Potential Mechanisms of Action and In Vitro Characterization

The therapeutic potential of (2-isopropylthiazol-4-yl)methanamine derivatives can be explored through a variety of well-established in vitro assays. Below, we detail the most probable molecular targets and the corresponding experimental workflows for their investigation.

Monoamine Transporter Inhibition: Modulating Neurotransmitter Homeostasis

Scientific Rationale: The monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters—are critical regulators of neurotransmission.[2] Their inhibition can lead to increased synaptic concentrations of these key neurotransmitters, a mechanism central to the treatment of depression, ADHD, and substance use disorders. Thiazole-containing compounds have been identified as potent inhibitors of these transporters, with some demonstrating high selectivity for DAT.[1][2]

Structure-Activity Relationship (SAR) Insights: SAR studies on thiazole-based monoamine transporter inhibitors have revealed that substitutions on the thiazole ring and the nature of the amine-containing side chain significantly influence potency and selectivity. For instance, in a series of modafinil analogues, the replacement of a carboxamide group with a 4-substituted thiazole ring resulted in compounds with selective inhibitory activity towards DAT in the low micromolar range.[1]

Quantitative Data for Related Thiazole Derivatives:

Compound ClassTargetPotency (IC50/Ki)Reference
Thiazole-based Modafinil AnaloguesDAT1-10 µM (IC50)[1]
3,4-diphenyl-thiazolesDAT23-24 nM (Ki)
3β-Aryl-2β-thiazolyl TropanesDATNanomolar range[2]

Experimental Protocols:

Protocol 1: Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol determines the binding affinity (Ki) of a test compound for DAT by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human DAT.

    • Binding Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

    • Radioligand: [³H]WIN 35,428 (or other suitable DAT-selective radioligand).

    • Non-specific binding control: GBR 12909 (10 µM final concentration).

    • Test compound stock solution (e.g., 10 mM in DMSO).

    • 96-well microplate, glass fiber filters, scintillation fluid, and a scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compound in binding buffer.

    • In a 96-well plate, add in triplicate: 50 µL of binding buffer (for total binding) or GBR 12909 (for non-specific binding), 50 µL of the diluted test compound, 50 µL of [³H]WIN 35,428 (final concentration ~1-2 nM), and 100 µL of the cell membrane suspension (20-50 µg protein).[3]

    • Incubate the plate at 4°C for 2-3 hours with gentle agitation.[3]

    • Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters three times with ice-cold wash buffer.[3]

    • Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity.

    • Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.

Protocol 2: Dopamine Uptake Assay

This functional assay measures the ability of a test compound to inhibit the uptake of dopamine into cells expressing DAT.

  • Materials:

    • HEK293 cells stably expressing human DAT, plated in a 96-well plate.

    • Krebs-HEPES Buffer (KHB): 25 mM HEPES, 120 mM NaCl, 5 mM KCl, 1.2 mM CaCl₂, 1.2 mM MgSO₄, and 5 mM D-glucose, pH 7.3.

    • [³H]Dopamine.

    • Test compound stock solution.

    • Scintillation cocktail and a microplate scintillation counter.

  • Procedure:

    • Replace the cell culture medium with 300 µL of KHB.

    • Incubate the cells with 50 µL of the test compound at various concentrations for 10 minutes.[4]

    • Initiate dopamine uptake by adding 0.1 µM [³H]dopamine.[4]

    • Terminate uptake after 1-3 minutes by washing the cells twice with ice-cold KHB.[4]

    • Lyse the cells with a scintillation cocktail and measure the retained radioactivity.[4]

    • Determine the IC50 value by fitting the data to a dose-response curve.

Visualizations:

DAT_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicle DA Dopamine DA_vesicle->DA Release DAT Dopamine Transporter (DAT) DA->DAT Reuptake DA_receptor Dopamine Receptor DA->DA_receptor Binding Thiazole_Derivative (2-Isopropylthiazol-4-yl) methanamine Derivative Thiazole_Derivative->DAT Inhibition

Mechanism of Dopamine Transporter (DAT) Inhibition.
Enzyme Inhibition: Targeting Key Pathological Pathways

Scientific Rationale: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are enzymes that degrade the neurotransmitter acetylcholine.[5][6] Their inhibition is a primary therapeutic strategy for Alzheimer's disease, aiming to enhance cholinergic neurotransmission. Several thiazole derivatives have been shown to be potent inhibitors of these enzymes.[5][6]

Quantitative Data for Related Thiazole Derivatives:

Compound ClassTargetPotency (Ki/IC50)Reference
2-amino-4-(4-chlorophenyl)thiazolehCA I0.008 µM (Ki)[7]
2-amino-4-(4-bromophenyl)thiazoleAChE0.129 µM (Ki)[7]
2-amino-4-(4-bromophenyl)thiazoleBuChE0.083 µM (Ki)[7]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures AChE activity by detecting the product of the enzymatic reaction.

  • Materials:

    • AChE enzyme (e.g., from Electrophorus electricus).

    • Assay Buffer: 0.1 M sodium phosphate buffer, pH 8.0.

    • Substrate: Acetylthiocholine (ATCh).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

    • Test compound.

    • 96-well microplate and a spectrophotometric plate reader.

  • Procedure:

    • In a 96-well plate, add 20 µL of Assay Buffer, 20 µL of the diluted test compound, and 20 µL of the AChE enzyme solution.[6]

    • Incubate at room temperature for 15-30 minutes.[6]

    • Initiate the reaction by adding 140 µL of a freshly prepared mixture of ATCh and DTNB.[6]

    • Measure the absorbance at 412 nm kinetically over several minutes or at a fixed endpoint.[6]

    • Calculate the percentage of inhibition and determine the IC50 value.

Scientific Rationale: BACE1 is a key enzyme in the amyloidogenic pathway, responsible for the initial cleavage of the amyloid precursor protein (APP), which leads to the formation of amyloid-β (Aβ) peptides.[8] Inhibition of BACE1 is a major therapeutic approach to reduce Aβ production in Alzheimer's disease. Thiazole-containing compounds have been investigated as BACE1 inhibitors.[6]

Experimental Protocol: BACE1 FRET Assay

This assay utilizes a peptide substrate with a fluorophore and a quencher. Cleavage of the substrate by BACE1 separates the two, resulting in an increase in fluorescence.

  • Materials:

    • Recombinant human BACE1 enzyme.

    • BACE1 FRET peptide substrate.

    • BACE1 Assay Buffer (e.g., 50 mM sodium acetate, pH 4.5).

    • Test compound.

    • Black 96-well or 384-well plate and a fluorescence microplate reader.

  • Procedure:

    • Add 10 µL of the test compound at various concentrations to the wells.[1]

    • Add 10 µL of the BACE1 substrate.[1]

    • Initiate the reaction by adding 10 µL of the BACE1 enzyme solution.[1]

    • Incubate at room temperature for 60 minutes, protected from light.[1]

    • Measure fluorescence with appropriate excitation and emission wavelengths (e.g., Ex/Em = 545/585 nm).[1]

    • Calculate the percentage of inhibition and determine the IC50 value.

Scientific Rationale: MAO-B is an enzyme that degrades dopamine in the brain. Its inhibition can increase dopamine levels, providing symptomatic relief in Parkinson's disease. Thiazole derivatives have been identified as potent and selective MAO-B inhibitors.[9]

Quantitative Data for Related Thiazole Derivatives:

Compound ClassTargetPotency (IC50)Reference
4-substituted-2-thiazolylhydrazonesMAO-B13.0 nM
1,3-thiazolylbenzenesulfonamidesMAO-B0.103 µM[9]

Experimental Protocol: MAO-Glo™ Assay

This is a commercially available luminescent assay that provides a simple and robust method for measuring MAO activity.

  • Materials:

    • MAO-Glo™ Assay Kit (Promega), which includes a luminogenic substrate, buffers, and detection reagent.

    • Recombinant human MAO-A and MAO-B enzymes.

    • Test compound.

    • White opaque 96-well or 384-well plates and a luminometer.

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a multiwell plate, add the MAO enzyme, the appropriate MAO Reaction Buffer, and the test compound.

    • Initiate the reaction by adding the luminogenic MAO substrate.[9]

    • Incubate at room temperature for 1 hour.[9]

    • Add the Luciferin Detection Reagent to stop the reaction and generate a luminescent signal.[9]

    • Incubate for 20 minutes at room temperature to stabilize the signal.[9]

    • Measure luminescence using a plate-reading luminometer.[9]

    • Calculate the percentage of inhibition and determine the IC50 values for both MAO-A and MAO-B to assess selectivity.

Visualizations:

Enzyme_Inhibition_Pathways cluster_AChE Cholinergic Synapse cluster_BACE1 Amyloidogenic Pathway cluster_MAOB Dopaminergic Neuron ACh Acetylcholine AChE AChE ACh->AChE Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis APP APP BACE1 BACE1 APP->BACE1 sAPPb sAPPβ + C99 BACE1->sAPPb Cleavage Dopamine_MAO Dopamine MAOB MAO-B Dopamine_MAO->MAOB DOPAC DOPAC MAOB->DOPAC Oxidative Deamination Thiazole_Derivative_Enzyme (2-Isopropylthiazol-4-yl) methanamine Derivative Thiazole_Derivative_Enzyme->AChE Inhibition Thiazole_Derivative_Enzyme->BACE1 Inhibition Thiazole_Derivative_Enzyme->MAOB Inhibition

Key Enzyme Inhibition Pathways for Thiazole Derivatives.
Antioxidant Activity: Scavenging Reactive Oxygen Species

Scientific Rationale: Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathophysiology of numerous diseases, including neurodegenerative disorders and inflammation. Some phenothiazine derivatives, which share structural similarities with thiazoles, have demonstrated antioxidant properties by inhibiting radical chain oxidation.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This is a simple and widely used method to evaluate the free radical scavenging ability of a compound.

  • Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM).

    • Test compound dissolved in methanol at various concentrations.

    • Positive control (e.g., ascorbic acid or Trolox).

    • Spectrophotometer.

  • Procedure:

    • In a test tube or microplate well, mix 1 mL of the DPPH solution with 3 mL of the test compound solution at different concentrations.

    • Shake the mixture vigorously and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

    • The scavenging activity is calculated as the percentage of DPPH discoloration.

    • Determine the IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.

Conclusion and Future Directions

The (2-isopropylthiazol-4-yl)methanamine scaffold holds considerable promise as a template for the design of novel therapeutic agents. The diverse biological activities exhibited by related thiazole derivatives, including the inhibition of monoamine transporters and key enzymes involved in neurodegeneration and metabolic diseases, underscore the potential of this chemical class. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of new derivatives, enabling the elucidation of their mechanisms of action and the optimization of their pharmacological profiles. Future research should focus on synthesizing and screening a library of (2-isopropylthiazol-4-yl)methanamine derivatives against a panel of these targets to identify lead compounds with high potency and selectivity. Subsequent characterization in cellular and in vivo models will be crucial to validate their therapeutic potential and advance the most promising candidates toward clinical development.

References

  • Wang, S., et al. (2002). Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. Bioorganic & Medicinal Chemistry Letters, 12(13), 1775-1778. [Link]

  • Abdollahi, Z., et al. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer′s disease: a systematic literature review. Research in Pharmaceutical Sciences, 18(5), 441-456. [Link]

  • Abdollahi, Z., et al. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 18(5), 441. [Link]

  • Bio-protocol. (2016). In Vitro DPPH• Assay. Bio-protocol, 6(12), e1833. [Link]

  • Hintersteininger, M., et al. (2019). Structure–Activity Relationships of Novel Thiazole-Based Modafinil Analogues Acting at Monoamine Transporters. Journal of Medicinal Chemistry, 63(3), 1075-1093. [Link]

  • Singh, M., et al. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry, 50(15), 3594-3604. [Link]

  • ResearchGate. (n.d.). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. [Link]

  • ResearchGate. (2025). Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety. [Link]

  • Singh, J. K., et al. (2012). Development of [EU]-Gtp Binding Assay for Selection of Histamine H3 Receptor Agonist & Antagonists. Biochemistry & Analytical Biochemistry, 1(5), 1-5. [Link]

  • Morgan, S. A., et al. (2015). Inhibition of 11β-HSD1 activity in vivo limits glucocorticoid exposure to human adipose tissue and decreases lipolysis. The Journal of Clinical Endocrinology & Metabolism, 100(3), E482-E491. [Link]

  • Ramshini, H., et al. (2015). Mechanisms for the inhibition of amyloid aggregation by small ligands. Biochemical Society Transactions, 43(4), 697-702. [Link]

  • Wang, S., et al. (2002). Discovery of substituted 3,4-diphenyl-thiazoles as a novel class of monoamine transporter inhibitors through 3-D pharmacophore search using a new pharmacophore model derived from mazindol. Bioorganic & Medicinal Chemistry Letters, 12(13), 1775-1778. [Link]

  • Abdollahi, Z., et al. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 18(5), 441. [Link]

  • Abdollahi, Z., et al. (2023). The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review. Research in Pharmaceutical Sciences, 18(5), 441. [Link]

  • Gul, H. I., et al. (2023). 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study. Journal of Biochemical and Molecular Toxicology, 37(4), e23277. [Link]

  • ResearchGate. (n.d.). Thiazole and thiazolidine derivatives as MAO-B selective inhibitors. [Link]

  • ResearchGate. (2025). Monoamine oxidase inhibition by thiazole derivatives substituted with the benzenesulfonamide moiety. [Link]

  • Sharipova, G. R., et al. (2021). 10H-phenothiazin-2-yl-methanamine as an Inhibitor of Radical Chain Oxidation of Organic Compounds. Kinetics and Mechanism of Action. Physical Chemistry Research, 9(3), 425-434. [Link]

  • Sitte, H. H., et al. (2014). Uptake inhibition experiments in HEK293 cells. LJMU Research Online. [Link]

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Foundational

An In-depth Technical Guide to the Pharmacokinetic Profiling of (2-Isopropylthiazol-4-yl)methanamine

Introduction (2-Isopropylthiazol-4-yl)methanamine is a substituted thiazole derivative with the molecular formula C8H14N2S.[1][2] While public domain data on its specific biological activities are scarce, its chemical st...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(2-Isopropylthiazol-4-yl)methanamine is a substituted thiazole derivative with the molecular formula C8H14N2S.[1][2] While public domain data on its specific biological activities are scarce, its chemical structure, particularly the presence of a thiazole ring, places it within a class of compounds known for a wide range of pharmacological activities.[3][4] Notably, this compound has been identified as a precursor to the N-nitroso impurity, NITMA, found in the antiretroviral drug Ritonavir, indicating its use as an intermediate in pharmaceutical synthesis.[5][6]

The journey of a novel chemical entity from discovery to a viable drug candidate is critically dependent on a thorough understanding of its pharmacokinetic (PK) profile. Pharmacokinetics, often described as what the body does to a drug, encompasses the processes of Absorption, Distribution, Metabolism, and Excretion (ADME).[7][8][9] Early and comprehensive ADME profiling is not merely a checkbox exercise; it is a foundational pillar of modern drug development that de-risks candidates, guides medicinal chemistry efforts, and prevents costly late-stage failures.[8][10]

This guide provides a detailed, field-proven framework for the comprehensive pharmacokinetic profiling of (2-Isopropylthiazol-4-yl)methanamine. As a Senior Application Scientist, the following sections are structured not as a rigid template, but as a logical, causality-driven narrative that explains the "why" behind each experimental choice. We will explore the necessary in vitro assays, the design of informative in vivo studies, the requisite bioanalytical methodologies, and the critical assessment of metabolic pathways, with a special focus on the liabilities associated with the thiazole moiety.

Part 1: Physicochemical and In Vitro ADME Profiling

The initial phase of any PK profiling exercise is to characterize the molecule's fundamental properties and its behavior in simplified biological systems. This in vitro data provides the first glimpse into a compound's "drug-like" potential and informs the design of more complex in vivo studies.[7]

Physicochemical Characterization

Understanding the intrinsic physicochemical properties of (2-Isopropylthiazol-4-yl)methanamine is the bedrock upon which all subsequent ADME assays are built.

Key Assays & Rationale:

ParameterExperimental MethodRationale & Interpretation
Aqueous Solubility Thermodynamic (Shake-flask) & KineticDetermines the maximum concentration achievable in solution. Poor solubility can be a major hurdle for oral absorption and formulation development.
Log D (at pH 7.4) Shake-flask or Potentiometric TitrationMeasures the lipophilicity of the compound at physiological pH. Log D is a key predictor of cell membrane permeability, plasma protein binding, and metabolic enzyme interactions.
pKa Potentiometric Titration or UV-SpectrophotometryIdentifies the ionization state of the molecule at different pH values. The primary amine in the structure will be protonated at physiological pH, influencing its solubility and interaction with transporters and targets.
In Vitro Absorption & Permeability

For a drug to be effective, it must first be absorbed into systemic circulation. The following assays predict a compound's ability to cross the intestinal barrier.

Experimental Protocol: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal epithelial barrier.[10]

  • Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Measure the Transepithelial Electrical Resistance (TEER) to ensure the integrity of the cell monolayer.

  • Assay:

    • Add (2-Isopropylthiazol-4-yl)methanamine (typically at 1-10 µM) to the apical (A) side of the monolayer.

    • At predefined time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B) side.

    • In a separate set of wells, add the compound to the basolateral side and sample from the apical side to assess efflux.

  • Quantification: Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) in both directions (A-to-B and B-to-A).

Interpretation of Results:

  • A high Papp (A-to-B) suggests good passive permeability.

  • An efflux ratio (Papp B-to-A / Papp A-to-B) significantly greater than 2 indicates that the compound is a substrate for efflux transporters like P-glycoprotein (P-gp).

dot

G cluster_invitro In Vitro ADME Workflow Start Compound Synthesis (2-Isopropylthiazol-4-yl)methanamine PhysChem Physicochemical Characterization (Solubility, LogD, pKa) Start->PhysChem Permeability Permeability Assay (e.g., Caco-2) PhysChem->Permeability Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) PhysChem->Metabolic_Stability PPB Plasma Protein Binding (RED) PhysChem->PPB Decision Go/No-Go Decision for In Vivo Studies Permeability->Decision CYP_Inhibition CYP450 Inhibition Metabolic_Stability->CYP_Inhibition Metabolic_Stability->Decision PPB->Decision CYP_Inhibition->Decision

Caption: Workflow for initial in vitro ADME screening.

In Vitro Distribution: Plasma Protein Binding (PPB)

Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound fraction of a drug is free to distribute into tissues and exert its pharmacological effect.

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: Prepare the RED device, which consists of two chambers separated by a semi-permeable membrane.

  • Assay Setup: Add plasma containing (2-Isopropylthiazol-4-yl)methanamine to one chamber and buffer to the other.

  • Incubation: Incubate the device at 37°C until equilibrium is reached (typically 4-6 hours).

  • Quantification: Measure the concentration of the compound in both the plasma and buffer chambers using LC-MS/MS.

  • Calculation: Calculate the fraction unbound (fu) as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Interpretation of Results:

  • High PPB (>99%): May lead to a low volume of distribution and reduced clearance. Small changes in binding can significantly impact the free drug concentration.

  • Low PPB (<90%): A larger fraction of the drug is available for distribution and clearance.

In Vitro Metabolism: Stability and Enzyme Interactions

Metabolism is the body's process of chemically modifying drugs, primarily in the liver, to facilitate their elimination. These assays predict how quickly a compound is metabolized (metabolic stability) and its potential to cause drug-drug interactions (DDI).

1.4.1 Metabolic Stability

This assay determines the rate at which the compound is broken down by metabolic enzymes.

Experimental Protocol: Liver Microsomal Stability Assay

  • Incubation: Incubate (2-Isopropylthiazol-4-yl)methanamine (at ~1 µM) with liver microsomes (from human, rat, mouse, etc.) and the essential cofactor NADPH at 37°C.

  • Time Points: Remove aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Quantify the remaining percentage of the parent compound at each time point by LC-MS/MS.

  • Data Analysis: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the intrinsic clearance (Clint) and the in vitro half-life (t½).

SpeciesIntrinsic Clearance (Clint, µL/min/mg) (Hypothetical Data)In Vitro Half-life (t½, min) (Hypothetical Data)
Mouse 1509.2
Rat 8516.3
Dog 4034.7
Human 5525.2

1.4.2 Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for the compound to inhibit major CYP enzymes (e.g., 1A2, 2C9, 2C19, 2D6, 3A4), which is a primary cause of drug-drug interactions.[10]

Experimental Protocol: CYP Inhibition (IC50) Assay

  • System: Use human liver microsomes or recombinant CYP enzymes.

  • Incubation: Incubate the enzymes with a known CYP-specific probe substrate in the presence of varying concentrations of (2-Isopropylthiazol-4-yl)methanamine.

  • Analysis: Measure the formation of the probe substrate's metabolite via LC-MS/MS or fluorescence.

  • Calculation: Determine the concentration of (2-Isopropylthiazol-4-yl)methanamine that causes 50% inhibition (IC50) of the enzyme's activity.

Part 2: In Vivo Pharmacokinetic Studies

Following promising in vitro data, in vivo studies are essential to understand how the compound behaves in a complete biological system.[9][11] These studies provide critical parameters like clearance, volume of distribution, half-life, and bioavailability.

Study Design and Execution

Animal Model Selection: Rodents (e.g., Sprague-Dawley rats) are typically used for initial PK studies due to their well-characterized physiology and ethical considerations.[12][13]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Preparation: Use cannulated rats (e.g., jugular vein cannulation) to allow for serial blood sampling without causing undue stress to the animal.[12]

  • Dosing:

    • Intravenous (IV) Group (n=3-5 rats): Administer a single bolus dose (e.g., 1-2 mg/kg) via the tail vein. This route ensures 100% bioavailability and allows for the determination of clearance and volume of distribution.

    • Oral (PO) Group (n=3-5 rats): Administer a single oral gavage dose (e.g., 5-10 mg/kg). This route is crucial for assessing oral absorption and bioavailability.

  • Blood Sampling: Collect blood samples (approx. 0.2 mL) at predefined time points (e.g., pre-dose, 2, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours post-dose).[12]

  • Plasma Preparation: Process the blood samples (centrifugation) to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of (2-Isopropylthiazol-4-yl)methanamine in the plasma samples using a validated LC-MS/MS method.

Data Analysis and Key Parameters

The plasma concentration-time data is analyzed using non-compartmental analysis (NCA) to derive key PK parameters.

dot

G cluster_invivo In Vivo PK Study Logic Dosing_IV Intravenous (IV) Dosing (100% Bioavailability) Sampling Serial Blood Sampling Dosing_IV->Sampling Dosing_PO Oral (PO) Dosing Dosing_PO->Sampling Bioanalysis LC-MS/MS Bioanalysis (Plasma Concentration vs. Time) Sampling->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA PK_Params Calculate Key PK Parameters: - Clearance (CL) - Volume of Distribution (Vd) - Half-life (t½) - AUC - Bioavailability (F%) NCA->PK_Params

Caption: Logical flow of an in vivo pharmacokinetic study.

Hypothetical Rat PK Data:

ParameterIV (1 mg/kg)PO (10 mg/kg)Definition
Cmax (ng/mL)150450Maximum observed plasma concentration.
Tmax (h)0.081.0Time to reach Cmax.
AUC(0-inf) (ng*h/mL)3501750Area under the plasma concentration-time curve.
(h)4.54.7Elimination half-life.
CL (mL/min/kg)47.6-Clearance: the volume of plasma cleared of the drug per unit time.
Vdss (L/kg)18.2-Volume of distribution at steady state: the theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
F (%)-50%Oral Bioavailability: the fraction of the oral dose that reaches systemic circulation.

Part 3: Bioanalytical Method Development and Validation

The integrity of any pharmacokinetic study rests on the quality of the bioanalytical data. A robust and validated method for quantifying (2-Isopropylthiazol-4-yl)methanamine in biological matrices (e.g., plasma) is non-negotiable.[14] Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[15][16]

Protocol: LC-MS/MS Method Development Outline

  • Analyte and Internal Standard (IS) Tuning: Infuse a standard solution of the compound and a suitable internal standard (ideally a stable isotope-labeled version) into the mass spectrometer to optimize the precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM).

  • Chromatographic Separation: Develop a reverse-phase HPLC method to separate the analyte from endogenous matrix components.

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to remove proteins and phospholipids from the plasma samples, ensuring clean extracts and high recovery.[17]

  • Method Validation (ICH/FDA Guidelines): Validate the method for linearity, accuracy, precision, selectivity, stability, and matrix effects to ensure it is fit for purpose.[17]

Part 4: Metabolic Pathway Elucidation and Reactive Metabolite Screening

For a thiazole-containing compound, understanding its metabolic fate is paramount due to the potential for the thiazole ring to form reactive metabolites (RMs).[18][19][20] These RMs can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[21]

Hypothesized Metabolic Pathways:

The structure of (2-Isopropylthiazol-4-yl)methanamine suggests several potential sites for metabolism:

  • Oxidation of the Isopropyl Group: Hydroxylation of the isopropyl methyl groups or the tertiary carbon.

  • N-demethylation: Removal of the methyl group from the secondary amine.

  • Thiazole Ring Oxidation: Cytochrome P450-mediated oxidation of the thiazole ring is a critical pathway to investigate. This can lead to the formation of epoxides or S-oxides, which are often electrophilic and reactive.[18][19] Studies have shown that epoxidation of the thiazole ring can be a favored metabolic pathway.[18][19]

dot

G cluster_pathways Potential Metabolic Pathways Parent (2-Isopropylthiazol-4-yl)methanamine N_Demethyl N-Demethylation Parent->N_Demethyl Isopropyl_Ox Isopropyl Oxidation Parent->Isopropyl_Ox Thiazole_Ox Thiazole Ring Oxidation (CYP450-mediated) Parent->Thiazole_Ox Reactive_Metabolite Reactive Metabolite Formation (e.g., Epoxide) Thiazole_Ox->Reactive_Metabolite [Electrophilic] Covalent_Binding Covalent Binding to Proteins Reactive_Metabolite->Covalent_Binding [Toxicity Risk]

Caption: Hypothesized metabolic pathways for the title compound.

Reactive Metabolite Screening Protocol: Glutathione (GSH) Trapping

  • Incubation: Incubate (2-Isopropylthiazol-4-yl)methanamine in human liver microsomes in the presence of NADPH and a high concentration of glutathione (GSH), a biological nucleophile that "traps" reactive electrophiles.

  • Analysis: Use a high-resolution mass spectrometer to search for the predicted mass of the GSH-conjugate of the parent compound or its oxidized metabolites.

  • Interpretation: The detection of a GSH conjugate is a strong indication that a reactive metabolite is being formed.

Conclusion

This technical guide outlines a comprehensive, multi-faceted strategy for the pharmacokinetic profiling of (2-Isopropylthiazol-4-yl)methanamine. The process begins with foundational in vitro ADME assays to characterize the molecule's intrinsic properties and concludes with definitive in vivo studies to understand its disposition in a whole organism. Central to this entire endeavor is the use of robust, validated bioanalytical methods to ensure data integrity.

For a molecule containing a thiazole ring, special emphasis must be placed on elucidating metabolic pathways and actively screening for reactive metabolites. The insights gained from this systematic profiling are invaluable. They not only enable a Go/No-Go decision for further development but also provide the critical data needed to design safe and effective dosing regimens for future preclinical and, ultimately, clinical studies.[22] By following this scientifically rigorous and logically structured approach, researchers can confidently characterize the pharmacokinetic profile of (2-Isopropylthiazol-4-yl)methanamine and make informed decisions in the drug development process.

References

  • How to Choose the Right In Vitro ADME Assays for Small-Molecule Drugs. Google Cloud.
  • In Vitro ADME Assays and Services. Charles River Laboratories.
  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.
  • In Vitro ADME. WuXi AppTec Lab Testing Division.
  • In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science. BioDuro.
  • Bioanalytical Method Development A Comprehensive Guide. Google Cloud.
  • In Vitro ADME Assays: Principles, Applications & Protocols. Creative Biolabs.
  • Application Notes and Protocols for In Vivo Experimental Design with a Novel Compound. Benchchem.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.
  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone.
  • Bioanalytical method development and validation of alimemazine in human plasma by LC-MS/MS and its application in bioequivalence studies. PMC.
  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed.
  • Bioanalytical method development and validation of LC-ESI-MS/MS for estimation of Terazosin Hydrochloride Dihydrate in K3EDTA hu. ijrti.org.
  • Bioanalytical Method Development by LC-MS/MS and Liquid Chromatographic Techniques for the Assay and Validation of Olaparib. Ashdin Publishing.
  • Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. National Cancer Institute's Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI.
  • Pharmacokinetic and drug excretion properties of thiazole derivatives.... ResearchGate.
  • Addressing PK/PD Study Design Early in Development. BioPharm International.
  • In vivo pharmacokinetic experiments in preclinical drug development. Symeres.
  • 2-Isopropyl-4-(N-methyl)amino-methyl thiazole | C8H14N2S | CID 10749687. PubChem.
  • In Vivo Pharmacokinetics. WuXi AppTec DMPK.
  • 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride | C8H15ClN2S | CID 11622565. PubChem.
  • 2-Isopropyl-4-(methylaminomethyl)thiazole | 154212-60-9. ChemicalBook.
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine hydrochloride | 908591-25-3.
  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride. CymitQuimica.
  • N-((2-isopropylthiazol-4-yl)methyl)-N-methylmethanamine. Pharmaffiliates.
  • 2-Isopropylthiazol-4-yl)methanamine | CAS No- 903131-67-9. Simson Pharma Limited.
  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry. PubMed.
  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
  • 1171981-10-4|(2-Isopropylthiazol-4-yl)methanamine dihydrochloride|BLD Pharm. BLD Pharm.
  • 1-(2-isopropylthiazol-4-yl-N-MethylMethanaMine | 1185167-55-8. ChemicalBook.
  • 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine Dihydrochloride. LGC Standards.

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Exploratory

(2-Isopropylthiazol-4-yl)methanamine literature review and recent discoveries

Title: (2-Isopropylthiazol-4-yl)methanamine: A Critical Pharmacophore in the Development of RORγt Inverse Agonists and Thiazole-Based Therapeutics Abstract: The targeted modulation of the Retinoic Acid Receptor-related O...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: (2-Isopropylthiazol-4-yl)methanamine: A Critical Pharmacophore in the Development of RORγt Inverse Agonists and Thiazole-Based Therapeutics

Abstract: The targeted modulation of the Retinoic Acid Receptor-related Orphan Receptor gamma t (RORγt) has emerged as a cornerstone strategy for managing Th17-driven autoimmune diseases, notably psoriasis. At the heart of several high-profile drug discovery programs lies a deceptively simple yet highly effective pharmacophore: (2-Isopropylthiazol-4-yl)methanamine (C₇H₁₂N₂S, MW: 156.25 g/mol ). This whitepaper dissects the chemical synthesis, structural causality, and biological application of this thiazole derivative, exploring its role as the structural anchor for clinical-stage RORγt inverse agonists such as Aurigene’s AUR101[1][2].

Structural Causality: Why the Isopropyl-Thiazole Core?

In the rational design of nuclear receptor ligands, every functional group must justify its thermodynamic and steric presence. The (2-isopropylthiazol-4-yl)methanamine scaffold is engineered to exploit the specific topography of the RORγt ligand-binding domain (LBD).

  • The Thiazole Ring: Acts as a bioisosteric core that provides optimal vectorization for its substituents. It is metabolically more stable than oxazole counterparts and provides a favorable dipole moment for binding[3].

  • The 2-Isopropyl Group: The RORγt LBD contains a distinct lipophilic pocket (surrounded by residues such as Val376, Phe388, Ile400, and Phe401)[4]. The isopropyl group provides the exact steric bulk required to occupy this hydrophobic cleft, displacing high-energy water molecules and driving binding affinity through favorable entropic gains[5].

  • The 4-Methanamine Motif: The primary (or N-methylated) amine serves as a crucial hydrogen-bond donor/acceptor. It is strategically positioned to interact with the polar region of the LBD lined by Arg367 and Leu287, anchoring the molecule and inducing the conformational shift characteristic of inverse agonism[4].

Biological Mechanism: The Th17/IL-17 Axis

RORγt is the master transcription factor responsible for the differentiation of naive CD4+ T cells into Th17 cells. In autoimmune conditions like psoriasis, an overactive IL-23/Th17 axis leads to the excessive production of pro-inflammatory cytokines, predominantly IL-17A[6].

By binding to the LBD of RORγt, (2-isopropylthiazol-4-yl)methanamine derivatives act as inverse agonists . Unlike neutral antagonists that merely block endogenous ligands, inverse agonists actively stabilize an inactive conformation of the receptor. This prevents the recruitment of co-activators (like SRC1) and halts the transcription of the RORC gene targets, effectively shutting down IL-17 production at the source[7].

G IL23 IL-23 Stimulus RORgt RORγt Activation IL23->RORgt Th17 Th17 Cell Proliferation RORgt->Th17 IL17 IL-17 Cytokine Release Th17->IL17 Disease Psoriatic Plaque Formation IL17->Disease Inhibitor Thiazole Inverse Agonist (e.g., AUR101) Inhibitor->RORgt Inverse Agonism

Fig 1: RORγt/IL-17 signaling pathway and the mechanism of thiazole-based inverse agonism.

Clinical Landscape: The AUR101 Case Study

The therapeutic potential of this scaffold was heavily validated by Aurigene Oncology's development of AUR101 , an oral small-molecule RORγt inverse agonist[8]. Chemical suppliers frequently catalog the intermediate 1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine dihydrochloride under the moniker "AUR101," reflecting its status as the critical pharmacophoric fragment of the clinical drug[1].

Clinical Progression and Outcomes

AUR101 advanced through rigorous preclinical models, demonstrating a 29% reduction in ear swelling and a 37% reduction in histopathology scores in imiquimod-induced psoriasis models[9]. This propelled the drug into human trials:

  • INDUS-2 (Phase IIa): Evaluated safety and dose-ranging.

  • INDUS-3 (Phase IIb): A double-blind, placebo-controlled study (NCT04855721) evaluating 400 mg BID dosing[2].

The Verdict: While the INDUS-3 study successfully met its primary endpoint of PASI-75 response at 12 weeks for the 400 mg BID dose (proving the mechanism of action), the overall magnitude of efficacy did not surpass existing biologics (like IL-17 antibodies or TYK-2 inhibitors)[2]. Consequently, Aurigene halted its psoriasis program to pivot the asset toward other indications, providing a vital lesson in the competitive threshold of modern dermatological drug development[2].

Table 1: Landscape of RORγt Inverse Agonists in Clinical Trials
CompoundSponsorCore Scaffold FeatureIndicationStatus
AUR101 AurigeneIsopropyl-thiazole derivativePsoriasisPhase IIb (Discontinued for Psoriasis)
JTE-451 Japan TobaccoCyclopentyl-thiazolePsoriasisPhase II Completed
AZD-0284 AstraZenecaPyridine/Thiazole hybridPlaque PsoriasisPhase I/II
ABBV-157 AbbVieSubstituted sulfonamidePsoriasisPhase II
BI 730357 Boehringer IngelheimFused heterocyclicPsoriasisPhase II

Self-Validating Experimental Methodologies

To utilize (2-isopropylthiazol-4-yl)methanamine in drug discovery, researchers must master both its chemical synthesis and its biological validation. The following protocols are engineered for reproducibility and self-validation.

Protocol 1: De Novo Synthesis via Modified Hantzsch Reaction

The synthesis relies on the Hantzsch thiazole cyclization. The steric bulk of the isopropyl group on the thioamide hinders the initial nucleophilic attack of the sulfur atom on the α-halocarbonyl, necessitating strict temperature control to prevent degradation while forcing the S-alkylation[5].

Step 1: Cyclization to 4-(Chloromethyl)-2-isopropylthiazole

  • Reagents: Dissolve 1.0 eq of 2-methylpropanethioamide (isobutyrothioamide) in anhydrous ethanol[5].

  • Addition: Dropwise add 1.1 eq of 1,3-dichloroacetone at 0°C to control the exothermic initial S-alkylation.

  • Cyclization: Heat the mixture to reflux (78°C) for 4–6 hours. The elevated temperature overcomes the steric hindrance of the isopropyl group, driving the dehydration and aromatization of the hydroxythiazoline intermediate[3][5].

  • Validation: TLC (Hexane:EtOAc 4:1). A UV-active spot indicates successful aromatization.

Step 2: Amination to Target Compound

  • Reaction: Dissolve the isolated chloromethyl intermediate in THF. Add an excess (5.0 eq) of methanolic ammonia (or methylamine for the N-methyl derivative)[1].

  • Conditions: Stir at room temperature for 12 hours. The pH must be maintained between 7–9 to prevent competitive hydrolysis of the chloride[1].

  • Workup: Concentrate under reduced pressure, extract with dichloromethane, and precipitate as a dihydrochloride salt using 2M HCl in ether.

  • Validation: Recrystallize from ethanol/water (3:1 v/v). Purity must exceed 95% via HPLC before biological testing[1].

G Thioamide 2-Methylpropanethioamide Hantzsch Hantzsch Cyclization (Reflux, EtOH) Thioamide->Hantzsch Ketone 1,3-Dichloroacetone Ketone->Hantzsch Intermediate 4-(Chloromethyl)-2-isopropylthiazole Hantzsch->Intermediate Amination Nucleophilic Amination (NH3 or MeNH2, THF) Intermediate->Amination Target (2-Isopropylthiazol-4-yl)methanamine Amination->Target

Fig 2: Two-step Hantzsch synthesis and nucleophilic amination workflow.
Protocol 2: In Vitro Validation via Gal4-RORγ Luciferase Reporter Assay

To confirm that the synthesized thiazole derivative acts as an inverse agonist, a reporter assay is utilized. Causality: Using a Gal4-RORγ-LBD chimeric construct isolates the ligand-binding domain's activity from the endogenous DNA-binding domain, ensuring that the luminescence drop is strictly due to LBD conformational changes[10].

  • Cell Preparation: Transfect HEK293 cells with a plasmid containing the Gal4 DNA-binding domain fused to the human RORγt LBD, alongside a Gal4-responsive firefly luciferase reporter plasmid[10].

  • Compound Treatment: Seed cells in 384-well plates. Treat with the synthesized thiazole compound in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) to calculate the IC₅₀.

  • Incubation: Incubate for 24 hours at 37°C in 5% CO₂.

  • Detection: Lyse cells and add luciferin substrate. Measure luminescence using a microplate reader.

  • Self-Validation Check: A true inverse agonist will show a dose-dependent decrease in basal luminescence. Include a known inverse agonist (e.g., SR2211 or GSK805) as a positive control to validate assay sensitivity[4].

Future Directions

While the clinical journey of AUR101 in psoriasis highlighted the extreme efficacy hurdles set by modern biologics[2], the (2-isopropylthiazol-4-yl)methanamine scaffold remains highly relevant. Current drug discovery efforts are repurposing this pharmacophore for oncology. RORγt is a key regulator of AR-, ERG-, and c-Myc-mediated transcription in Castration-Resistant Prostate Cancer (CRPC)[4]. By leveraging the optimized ADME/PK profile of this thiazole core[2], researchers are currently developing next-generation PROTACs and dual-target inhibitors aimed at solid tumors and resistant lymphomas.

References

  • FirstWord Pharma. Aurigene reports results of AUR101 in Phase II Study in Patients with moderate to severe psoriasis. Retrieved from[Link]

  • National Institutes of Health (PMC). Small molecule inhibitors of RORγt for Th17 regulation in inflammatory and autoimmune diseases. Retrieved from[Link]

  • ACS Publications. Discovery and Characterization of Benzimidazole Derivative XY123 as a Potent, Selective, and Orally Available RORγ Inverse Agonist. Retrieved from[Link]

  • National Institutes of Health (PMC). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Retrieved from[Link]

  • Dove Medical Press. Experimental Pharmacological Management of Psoriasis. Retrieved from[Link]

  • ResearchGate. Chemical series from Aurigene Discovery Technologies and others. Retrieved from[Link]

  • Taylor & Francis. Key Signaling Pathways in Psoriasis: Recent Insights from Antipsoriatic Therapeutics. Retrieved from[Link]

Sources

Foundational

Thermodynamic properties of (2-Isopropylthiazol-4-yl)methanamine

An In-depth Technical Guide to the Thermodynamic Properties of (2-Isopropylthiazol-4-yl)methanamine Abstract This technical guide provides a comprehensive framework for the characterization of the thermodynamic propertie...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Thermodynamic Properties of (2-Isopropylthiazol-4-yl)methanamine

Abstract

This technical guide provides a comprehensive framework for the characterization of the thermodynamic properties of (2-Isopropylthiazol-4-yl)methanamine, a key intermediate in pharmaceutical synthesis. In the absence of extensive experimental data for this specific molecule, this document outlines a synergistic approach combining established experimental methodologies with robust computational predictions. Detailed protocols for Differential Scanning Calorimetry (DSC) and bomb calorimetry are presented, alongside a complete workflow for Density Functional Theory (DFT) calculations. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and determine the critical thermodynamic parameters that govern the stability, reactivity, and formulation of this and structurally related compounds.

Introduction: The Thermodynamic Imperative in Drug Development

The thermodynamic properties of an active pharmaceutical ingredient (API) and its intermediates are fundamental to nearly every stage of the drug development pipeline. Parameters such as enthalpy of formation (ΔH f°), Gibbs free energy of formation (ΔG f°), entropy (S°), and heat capacity (C p) govern the molecule's stability, solubility, and reactivity. A thorough understanding of these properties is crucial for:

  • Process Chemistry: Optimizing reaction conditions, predicting yields, and ensuring process safety.

  • Polymorph Screening: Identifying the most stable crystalline form of a drug substance, which directly impacts its bioavailability and shelf-life.

  • Formulation Development: Designing stable and effective dosage forms by understanding drug-excipient compatibility and dissolution behavior.

  • Regulatory Compliance: Providing essential data for regulatory submissions to agencies such as the FDA.

(2-Isopropylthiazol-4-yl)methanamine is a significant building block in the synthesis of various therapeutic agents.[1] Its thermodynamic characterization is therefore of paramount importance for efficient and robust manufacturing processes.

Physicochemical Characterization of (2-Isopropylthiazol-4-yl)methanamine

A foundational understanding of the basic physicochemical properties of (2-Isopropylthiazol-4-yl)methanamine is a prerequisite for any thermodynamic investigation. While extensive experimental data is not publicly available, we can compile computed properties and information on related compounds.

PropertyValueSource
Molecular Formula C₈H₁₄N₂SPubChem[2]
Molecular Weight 170.28 g/mol PubChem[2]
IUPAC Name N-methyl-1-(2-propan-2-yl-1,3-thiazol-4-yl)methanaminePubChem
CAS Number 903131-67-9Simson Pharma
Computed XLogP3 1.5PubChem[2]
Hydrogen Bond Donors 1PubChem[2]
Hydrogen Bond Acceptors 3PubChem[2]
Solubility Expected to have pH-dependent solubility, with increased solubility in polar organic solvents.[3][4] Thiazole compounds are often sparingly soluble in water.[3][5][6]
Melting/Boiling Point Not experimentally determined. For comparison, 2-aminothiazole has a melting point of 91-93 °C.[7][8] Thiazole has a boiling point of 116-118 °C.[6][9]

Experimental Determination of Thermodynamic Properties

A rigorous experimental approach is the gold standard for obtaining accurate thermodynamic data. The following sections detail the protocols for key calorimetric techniques.

Workflow for Experimental Thermodynamic Characterization

G cluster_0 Sample Preparation & Purity Analysis cluster_1 Calorimetric Measurements cluster_2 Data Analysis & Property Derivation synthesis Synthesis and Purification of (2-Isopropylthiazol-4-yl)methanamine purity Purity Confirmation (>99.5% via HPLC, NMR) synthesis->purity dsc Differential Scanning Calorimetry (DSC) - Heat Capacity (Cp) - Enthalpy of Fusion (ΔHfus) - Melting Point (Tm) purity->dsc bomb Bomb Calorimetry - Enthalpy of Combustion (ΔHcomb) purity->bomb g_free Derivation of Gibbs Free Energy (ΔGf°) and Entropy (S°) dsc->g_free h_form Calculation of Enthalpy of Formation (ΔHf°) from ΔHcomb bomb->h_form h_form->g_free

Caption: Overall workflow for the experimental determination of thermodynamic properties.

Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

DSC is a powerful technique for measuring heat flow associated with thermal transitions in a material as a function of temperature.[10][11]

3.2.1. Causality Behind Experimental Choices

  • Sample Preparation: The sample must be a fine, dry powder to ensure good thermal contact with the sample pan and to avoid artifacts from solvent evaporation.[12] A sample mass of 2-10 mg is optimal to obtain a measurable signal without causing significant thermal gradients within the sample.[10]

  • Hermetically Sealed Pans: Aluminum pans are used due to their high thermal conductivity. Hermetic sealing is crucial to prevent mass loss from sublimation or volatilization during the experiment, which would invalidate the heat flow measurements.

  • Inert Atmosphere: A nitrogen purge is maintained to create an inert atmosphere, preventing oxidative degradation of the sample at elevated temperatures.

  • Calibration: The instrument is calibrated for temperature and enthalpy using a certified indium standard. This ensures the accuracy of the measured transition temperatures and enthalpies.

3.2.2. Step-by-Step DSC Protocol

  • Instrument Preparation:

    • Turn on the DSC instrument and the nitrogen purge gas (flow rate ~20 mL/min).

    • Allow the system to equilibrate for at least 30 minutes.

    • Perform a two-point calibration with indium for temperature and enthalpy.

  • Sample Preparation:

    • Accurately weigh 3-5 mg of high-purity (>99.5%) (2-Isopropylthiazol-4-yl)methanamine into a Tzero aluminum pan.[10]

    • Hermetically seal the pan using a sample press.

    • Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

  • Experimental Run:

    • Place the sample pan and the reference pan into the DSC cell.

    • Define the temperature program:

      • Equilibrate at 25 °C.

      • Ramp the temperature from 25 °C to a temperature above the melting point (e.g., 250 °C) at a rate of 10 °C/min.

      • Hold for 2 minutes.

      • Cool down to 25 °C at 10 °C/min.

    • Start the experiment and record the heat flow as a function of temperature.

  • Data Analysis:

    • From the resulting thermogram, determine the melting point (Tₘ) as the onset of the melting endotherm.

    • Integrate the area of the melting peak to determine the enthalpy of fusion (ΔHfus).

    • Determine the heat capacity (Cₚ) from the heat flow signal in a region with no thermal transitions.

Bomb Calorimetry for Enthalpy of Combustion

Bomb calorimetry is the standard method for determining the heat of combustion of a substance at constant volume. From this, the standard enthalpy of formation can be calculated.

3.3.1. Causality Behind Experimental Choices

  • Benzoic Acid Calibration: The calorimeter is calibrated by combusting a known mass of benzoic acid, which has a precisely known heat of combustion.[13][14] This allows for the determination of the heat capacity of the calorimeter (the "calorimeter constant").[15]

  • High-Pressure Oxygen: The combustion is carried out in a sealed vessel ("bomb") filled with high-pressure oxygen (around 30 atm) to ensure complete and rapid combustion of the organic compound.

  • Fuse Wire and Water: A fuse wire is used to ignite the sample. A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in the liquid state, which is the standard state for this calculation.

3.3.2. Step-by-Step Bomb Calorimetry Protocol

  • Calorimeter Calibration:

    • Press a pellet of benzoic acid (approximately 1 g, weighed to 0.1 mg).

    • Measure a 10 cm length of fuse wire and record its mass.

    • Secure the benzoic acid pellet and fuse wire in the bomb head.

    • Add 1 mL of deionized water to the bomb.

    • Seal the bomb and purge it with oxygen before filling to approximately 30 atm.

    • Submerge the bomb in the calorimeter bucket containing a known mass of water.

    • Allow the system to reach thermal equilibrium, then ignite the sample.

    • Record the temperature change and calculate the calorimeter constant. Repeat for consistency.

  • Sample Combustion:

    • Repeat the procedure using a pellet of (2-Isopropylthiazol-4-yl)methanamine (approximately 0.8 g, weighed to 0.1 mg).

    • Record the temperature change upon combustion.

  • Data Analysis:

    • Calculate the heat released by the combustion of the sample using the determined calorimeter constant and the measured temperature rise.

    • Apply corrections for the heat of combustion of the fuse wire and the formation of any side products (e.g., nitric acid from residual nitrogen).

    • The corrected heat released at constant volume is the change in internal energy of combustion (ΔUcomb).

    • Convert ΔUcomb to the enthalpy of combustion (ΔHcomb) using the ideal gas law.

    • Calculate the standard enthalpy of formation (ΔH f°) using Hess's Law with the known standard enthalpies of formation of CO₂, H₂O, N₂, and SO₂.

Computational Prediction of Thermodynamic Properties

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful and cost-effective means to predict the thermodynamic properties of molecules.[16] These predictions can guide experimental work and provide insights into molecular stability.

Workflow for Computational Thermodynamic Prediction

G cluster_0 Model Preparation cluster_1 DFT Calculations cluster_2 Property Extraction build Build 3D Structure of (2-Isopropylthiazol-4-yl)methanamine geom_opt Geometry Optimization (e.g., B3LYP/6-31G(d,p)) build->geom_opt freq_calc Frequency Calculation (at the same level of theory) geom_opt->freq_calc zpe Zero-Point Vibrational Energy (ZPVE) freq_calc->zpe thermo Thermal Corrections to Enthalpy and Gibbs Free Energy zpe->thermo props Extraction of: - Enthalpy (H) - Entropy (S) - Heat Capacity (Cp) thermo->props

Caption: Workflow for the computational prediction of thermodynamic properties using DFT.

Causality Behind Computational Choices
  • DFT Functional (B3LYP): The B3LYP hybrid functional is a widely used and well-benchmarked functional that provides a good balance of accuracy and computational cost for the thermochemistry of organic molecules.[17][18]

  • Basis Set (6-31G(d,p)): This Pople-style basis set is a good starting point for molecules of this size containing second and third-row elements. The 'd' and 'p' polarization functions are essential for accurately describing the bonding in a heterocyclic system.[19][20]

  • Geometry Optimization and Frequency Calculation: A geometry optimization is performed to find the lowest energy conformation of the molecule. A subsequent frequency calculation at the same level of theory is necessary to confirm that the structure is a true minimum (no imaginary frequencies) and to calculate the zero-point vibrational energy and thermal corrections required for obtaining thermodynamic properties.[21]

Step-by-Step DFT Protocol
  • Structure Preparation:

    • Build the 3D structure of (2-Isopropylthiazol-4-yl)methanamine using a molecular modeling software (e.g., GaussView, Avogadro).

    • Perform an initial geometry cleanup using a molecular mechanics force field.

  • Geometry Optimization:

    • Set up a geometry optimization calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Specify the method: B3LYP functional and 6-31G(d,p) basis set.

    • Run the calculation to obtain the optimized molecular geometry.

  • Frequency Calculation:

    • Using the optimized geometry from the previous step, set up a frequency calculation at the same level of theory (B3LYP/6-31G(d,p)).

    • This calculation will yield the vibrational frequencies of the molecule.

  • Data Extraction and Analysis:

    • From the output of the frequency calculation, extract the thermochemical data at standard conditions (298.15 K and 1 atm).

    • This will include the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy and Gibbs free energy, and the calculated values for Cₚ, S°, and H°.

    • The enthalpy of formation can be calculated using an appropriate isodesmic reaction scheme, which minimizes errors in the DFT calculations.

Data Summary and Interpretation

The experimental and computational approaches will yield a comprehensive set of thermodynamic data. This data should be compiled and compared to assess the accuracy of the computational model and to provide a complete thermodynamic profile of the molecule.

Table 2: Hypothetical Thermodynamic Data for (2-Isopropylthiazol-4-yl)methanamine at 298.15 K

PropertyExperimental Value (Hypothetical)Computational Value (Hypothetical)Units
Enthalpy of Formation (ΔH f°) -50.5-55.2kJ/mol
Gibbs Free Energy of Formation (ΔG f°) 120.3115.8kJ/mol
Standard Entropy (S°) 450.2445.1J/(mol·K)
Heat Capacity (Cₚ) 280.5275.9J/(mol·K)
Enthalpy of Fusion (ΔHfus) 25.8N/AkJ/mol
Melting Point (Tₘ) 75.3N/A°C

Conclusion

This technical guide has outlined a robust, dual-pronged strategy for the comprehensive determination of the thermodynamic properties of (2-Isopropylthiazol-4-yl)methanamine. By integrating precise experimental measurements from DSC and bomb calorimetry with the predictive power of DFT calculations, a complete and reliable thermodynamic profile can be established. This data is invaluable for optimizing synthetic routes, ensuring the stability of the final API, and accelerating the overall drug development process. The methodologies described herein are not only applicable to the title compound but can also be adapted for the characterization of other novel pharmaceutical intermediates and APIs.

References

  • BenchChem. (n.d.). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • ChemicalBook. (n.d.). 2-Aminothiazole CAS#: 96-50-4.
  • NSUWorks. (n.d.). Bomb Calorimeter.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Solubility of 4-(Chloromethyl)thiazole Hydrochloride in Organic Solvents.
  • Supplementary material of 2-aminothiazole derivatives 4.1. Analysis of the physicochemical properties. (n.d.).
  • Scimed. (n.d.). Introduction to Bomb Calorimetry.
  • Materials Chemistry Consortium. (2020, December 1).
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole - PMC. (n.d.).
  • Guthrie, J. P. (2001). Use of DFT Methods for the Calculation of the Entropy of Gas Phase Organic Molecules: An Examination of the Quality of Results from a Simple Approach. The Journal of Physical Chemistry A.
  • BioPchem. (n.d.).
  • PubChem. (n.d.). Thiazole.
  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. (n.d.).
  • ChemicalBook. (n.d.). Thiazole CAS#: 288-47-1.
  • Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC. (n.d.).
  • New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - MDPI. (2019, May 4).
  • Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiprolifer
  • PubChem. (n.d.). 2-Isopropyl-4-(N-methyl)amino-methyl thiazole.
  • Truman ChemLab. (2013, August 23). Bomb Calorimetry.
  • Chemsrc. (2025, August 20). 2-Aminothiazole | CAS#:96-50-4.
  • Wikipedia. (n.d.). Thiazole.
  • Best‐Practice DFT Protocols for Basic Molecular Comput
  • Google Patents. (n.d.). CN107445916A - 2 isopropyl 4 (Methylaminomethyl)
  • PubChem. (n.d.). 2-Aminothiazole.
  • Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation | Royal Society Open Science. (2021, September 29).
  • Purdue College of Engineering. (n.d.). Standard Operating Procedure Differential Scanning Calorimeter (DSC)
  • Truman ChemLab. (2013, August 23). Determination of the Resonance Stabilization Energy of Benzene by Bomb Calorimetry.
  • Geometry Optimization and Thermodynamic Properties Calculations Using DFT in Gaussian. (2022, December 31).
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe 3 O 4 - RSC Publishing - The Royal Society of Chemistry. (2023, March 20).
  • Bursch, M., Mewes, J.-M., Hansen, A., & Grimme, S. (2022).
  • Cheméo. (n.d.). Chemical Properties of Aminothiazole (CAS 96-50-4).
  • PubChem. (n.d.). 2-Isopropyl-4-((N-Methylamino)Methyl)Thiazole Hydrochloride.
  • Simson Pharma Limited. (n.d.). 2-Isopropylthiazol-4-yl)methanamine | CAS No- 903131-67-9.
  • Theoretical DFT(B3LYP)/6-31+G(d) study on the prediction of the preferred interaction site of 3-methyl-4-pyrimidone with different proton donors - SCIRP. (n.d.).
  • A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment - RSC Publishing - The Royal Society of Chemistry. (2023, November 24).
  • PharmaCompass.com. (n.d.). 1-(2-Isopropylthiazol-4-yl)
  • Reddit. (2016, January 15). ubiquity of B3LYP/6-31G.
  • Williams College. (n.d.). Expt.
  • Chem-Impex. (n.d.). 2-Aminothiazole.
  • Calculated IR spectra of heterocyclic compounds at B3LYP/6-31G (d,p)...
  • Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules - PubMed. (2008, February 15).
  • BLD Pharm. (n.d.). 1171981-10-4|(2-Isopropylthiazol-4-yl)methanamine dihydrochloride.
  • Should Contemporary Density Functional Theory Methods Be Used to Study the Thermodynamics of Radical Reactions? (n.d.).
  • Pharmaffiliates. (n.d.). N-((2-isopropylthiazol-4-yl)methyl)-N-methylmethanamine.
  • Google Patents. (n.d.). WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its?
  • Request PDF - ResearchGate. (2025, December 30). A Differential Scanning Calorimetry (DSC)
  • Google Patents. (n.d.). CN104557763A - Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
  • Springer Nature Experiments. (n.d.). A Differential Scanning Calorimetry (DSC)

Sources

Protocols & Analytical Methods

Method

(2-Isopropylthiazol-4-yl)methanamine as a building block in organic synthesis

Application Note: Strategic Integration of (2-Isopropylthiazol-4-yl)methanamine in Medicinal Chemistry Workflows Introduction & Pharmacophoric Rationale In modern drug discovery, the incorporation of heteroaromatic motif...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Strategic Integration of (2-Isopropylthiazol-4-yl)methanamine in Medicinal Chemistry Workflows

Introduction & Pharmacophoric Rationale

In modern drug discovery, the incorporation of heteroaromatic motifs is a fundamental strategy for modulating physicochemical properties, target affinity, and metabolic stability. (2-Isopropylthiazol-4-yl)methanamine (Free base CAS: 903131-67-9 [1]; Dihydrochloride CAS: 1171981-10-4[2]) has emerged as a highly privileged building block.

The architectural value of this compound lies in its tripartite functionality:

  • The Isopropyl Group : Imparts localized lipophilicity and steric bulk, often utilized to occupy hydrophobic pockets in kinase active sites or to shield adjacent bonds from enzymatic cleavage (e.g., CYP450 metabolism).

  • The Thiazole Core : Acts as a rigid, planar vector that provides a predictable trajectory for substituents. The thiazole nitrogen serves as a potent hydrogen-bond acceptor, crucial for interacting with hinge-region residues in kinases or transmembrane domains in GPCRs.

  • The Methanamine Moiety : Provides a highly nucleophilic primary amine, physically decoupled from the electron-withdrawing heteroaromatic ring by a methylene spacer. This ensures high reactivity in standard conjugation chemistries while maintaining a basic center (pKa ~9.5) capable of forming salt bridges.

G BB (2-Isopropylthiazol-4-yl) methanamine Iso Isopropyl Group (Lipophilicity & Steric Shield) BB->Iso Thia Thiazole Core (Rigid Vector & H-Bond Acceptor) BB->Thia Amine Primary Amine (Nucleophilic Conjugation Point) BB->Amine App1 Kinase Inhibitors Iso->App1 App2 GPCR Ligands Thia->App2 App3 Antimicrobial Agents Amine->App3

Fig 1: Pharmacophoric deconstruction and target applications of the building block.

Physicochemical Profiling

Understanding the physical parameters of this building block is critical for predicting its behavior in reaction mixtures and purification workflows.

PropertyValueImplication for Synthesis
Molecular Formula C₇H₁₂N₂S (Free Base)N/A
Molecular Weight 156.25 g/mol [1]Low MW allows for downstream elaboration without violating Lipinski's Rule of 5.
Physical State Pale yellow oil (Free Base) / White solid (HCl salt)The HCl salt is preferred for long-term storage to prevent oxidative degradation [2].
LogP (Predicted) ~1.2Excellent solubility in standard organic solvents (DCM, DMF, THF).
pKa (Amine conjugate) ~9.5Requires strong non-nucleophilic bases (e.g., DIPEA) to liberate from the HCl salt.

Synthetic Methodologies & Mechanistic Causality

The primary amine of (2-Isopropylthiazol-4-yl)methanamine is highly reactive, making it an ideal substrate for divergent synthetic pathways.

Synth Start Starting Material: (2-Isopropylthiazol-4-yl)methanamine Path1 Amide Coupling (HATU, DIPEA, DMF) Start->Path1 Path2 Reductive Amination (Aldehyde/Ketone, NaBH(OAc)3, DCE) Start->Path2 Path3 SNAr Reaction (Heteroaryl Halide, K2CO3, DMSO) Start->Path3 Prod1 Thiazole-Alkyl Amides (Target Scaffold) Path1->Prod1 Prod2 Secondary/Tertiary Amines (Target Scaffold) Path2->Prod2 Prod3 N-Heteroaryl Amines (Target Scaffold) Path3->Prod3

Fig 2: Divergent synthetic workflows utilizing the primary amine nucleophile.

Amide Bond Formation

Amide coupling is the most frequent application. We recommend HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) over traditional EDC/HOBt systems [3].

  • Causality: The methylene spacer makes the amine highly nucleophilic, but if the coupling partner (carboxylic acid) is sterically hindered, standard carbodiimides fail to achieve full conversion. HATU generates a highly reactive 7-aza-HOBt active ester, accelerating the acylation step and minimizing epimerization of chiral centers on the acid partner.

Reductive Amination

For synthesizing secondary amines, reductive amination using Sodium Triacetoxyborohydride (STAB) is the gold standard [4].

  • Causality: STAB is a mild reducing agent that selectively reduces the transient iminium ion intermediate without reducing the starting aldehyde or ketone. The reaction is performed in 1,2-dichloroethane (DCE) because its slight polarity stabilizes the iminium intermediate, while its low boiling point facilitates easy removal during workup.

Validated Experimental Protocols

Protocol A: HATU-Mediated Amide Coupling

This protocol is designed as a self-validating system. The use of aqueous workup specifically targets the removal of the water-soluble tetramethylurea byproduct generated by HATU.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 equiv)

  • HATU (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (4.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol) in anhydrous DMF (5 mL) under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA (4.0 mmol) dropwise. Mechanistic Note: 4.0 equivalents are required because 2.0 equivalents are consumed immediately to neutralize the dihydrochloride salt of the amine, leaving 2.0 equivalents to deprotonate the carboxylic acid and drive the coupling.

  • Nucleophilic Attack: Stir the activation mixture for 10 minutes at room temperature to ensure full conversion to the active ester. Add (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 mmol) in one portion.

  • Monitoring: Stir at room temperature for 2–4 hours. Validation: Monitor via LC-MS. The reaction is complete when the active ester mass disappears and the [M+H]⁺ of the product dominates.

  • Workup: Dilute the reaction with Ethyl Acetate (25 mL) and wash sequentially with saturated aqueous NaHCO₃ (2 x 15 mL), 1M HCl (15 mL), and brine (15 mL). Causality: The NaHCO₃ wash removes unreacted acid and the tetramethylurea byproduct from HATU. The mild HCl wash removes trace unreacted amine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

Protocol B: Reductive Amination with STAB

This protocol leverages pH control to drive imine formation prior to reduction.

Reagents:

  • Aldehyde/Ketone (1.0 equiv)

  • (2-Isopropylthiazol-4-yl)methanamine free base (1.05 equiv)

  • Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

  • Glacial Acetic Acid (1.0 equiv)

  • 1,2-Dichloroethane (DCE) (0.2 M)

Step-by-Step Methodology:

  • Imine Formation: Combine the aldehyde/ketone (1.0 mmol) and the amine free base (1.05 mmol) in DCE (5 mL). Add glacial acetic acid (1.0 mmol). Mechanistic Note: Acetic acid lowers the pH to ~4.5-5.0, protonating the carbonyl oxygen to increase its electrophilicity, thereby accelerating the nucleophilic attack of the amine to form the iminium ion.

  • Reduction: Stir for 30 minutes at room temperature. Add STAB (1.5 mmol) in portions over 5 minutes. Causality: Portion-wise addition prevents rapid exothermic hydrogen gas evolution and minimizes the premature reduction of the carbonyl starting material.

  • Monitoring: Stir for 12 hours at room temperature. Validation: TLC (DCM/MeOH 9:1) should show complete consumption of the carbonyl compound.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) and stirring vigorously for 15 minutes until gas evolution ceases. Extract with Dichloromethane (3 x 10 mL).

  • Isolation: Dry the combined organic layers over MgSO₄, filter, and concentrate. Purify via reverse-phase HPLC or silica gel chromatography.

Analytical & Troubleshooting Guide

Observed IssueMechanistic CauseCorrective Action
Incomplete Amide Coupling Insufficient base to liberate the free amine from the dihydrochloride salt.Ensure a minimum of 3.0-4.0 equivalents of DIPEA are used. Verify pH of the reaction mixture is >8.
Over-alkylation in Reductive Amination Primary amine reacts twice with unhindered aldehydes to form a tertiary amine.Use strict stoichiometric control (1.0 equiv aldehyde to 1.05 equiv amine). Pre-form the imine before adding STAB.
Poor Yield in SNAr Reactions Thiazole nitrogen competes as a nucleophile at high temperatures.Lower the reaction temperature. Utilize a stronger base (e.g., NaH) to selectively deprotonate the primary amine if required.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 16427107, (2-Isopropylthiazol-4-yl)methanamine" PubChem, [Link]. Accessed 1 April 2026.

  • Carpino, L. A. "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, vol. 115, no. 10, 1993, pp. 4397-4398. [Link].

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862. [Link].

Application

Application Note: Advanced Amide Coupling Strategies Utilizing (2-Isopropylthiazol-4-yl)methanamine

Introduction & Chemical Context (2-Isopropylthiazol-4-yl)methanamine is a highly versatile primary aliphatic amine building block frequently employed in medicinal chemistry, particularly in the development of kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

(2-Isopropylthiazol-4-yl)methanamine is a highly versatile primary aliphatic amine building block frequently employed in medicinal chemistry, particularly in the development of kinase inhibitors and SARS-CoV-2 Papain-like protease (PLPro) inhibitors[1],[2]. While primary aliphatic amines are generally excellent nucleophiles, the steric bulk of the isopropyl group and the electronic influence of the adjacent thiazole ring can complicate amide bond formation when reacting with sterically hindered or epimerization-prone carboxylic acids.

This application note provides a comprehensive, field-proven guide to optimizing amide coupling conditions for (2-Isopropylthiazol-4-yl)methanamine. By understanding the mechanistic causality behind reagent selection, researchers can eliminate common side reactions (such as guanidinylation or racemization) and achieve high-yielding, self-validating workflows.

Mechanistic Rationale & Reagent Selection

The thermodynamic formation of an amide bond requires the kinetic activation of the carboxylic acid into a highly reactive intermediate[3]. The choice of coupling reagent dictates the activation pathway, reaction speed, and the preservation of stereocenters.

  • HATU / DIPEA: HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is the premier reagent for sterically demanding couplings[3]. It rapidly forms an OAt-active ester. However, its high reactivity requires strict order-of-addition protocols to prevent the amine from directly attacking the uronium salt, which leads to dead-end guanidinium byproducts.

  • T3P / Pyridine: Propylphosphonic anhydride (T3P) operates via a milder activation mechanism, making it the gold standard for chiral carboxylic acids prone to oxazolone-driven epimerization[4]. T3P generates highly water-soluble byproducts, allowing for seamless isolation without the need for column chromatography.

  • EDC / HOBt: A classical, cost-effective approach that proceeds via an O-acylisourea intermediate[3]. While slower than HATU, it is highly scalable and minimizes the risk of guanidinylation.

Workflow Step1 1. Carboxylic Acid + Base Deprotonation Step2 2. Add Coupling Reagent (HATU / T3P) Step1->Step2 Step3 3. Active Ester Formation (15-30 min wait) Step2->Step3 Activation Step4 4. Add (2-Isopropylthiazol-4-yl) methanamine Step3->Step4 Prevents Guanidinylation Step5 5. Nucleophilic Attack & Amide Bond Formation Step4->Step5 Step6 6. Target Amide Product Isolation Step5->Step6 Workup

Optimal step-by-step workflow for amide coupling to prevent side reactions.

Quantitative Data Summary: Reagent Comparison

To facilitate rapid decision-making in the lab, the following table summarizes the performance metrics of the three primary coupling systems when applied to thiazole-methanamine derivatives.

Coupling SystemActivation KineticsEpimerization RiskByproduct RemovalRecommended Application
HATU / DIPEA Very Fast (< 15 min)High (if unoptimized)Moderate (Aqueous wash / Silica)Sterically hindered acids; inert substrates[2].
T3P / Pyridine Moderate (1-2 hours)Very LowExcellent (Water-soluble)Chiral α -center acids; array chemistry[4].
EDC / HOBt Slow to ModerateLow to ModerateExcellent (Aqueous wash)Standard solution-phase scale-up; cost-sensitive[3].

Experimental Protocols

Protocol A: High-Yield Solution-Phase Coupling using HATU/DIPEA

Causality & IPC Rationale: (2-Isopropylthiazol-4-yl)methanamine is predominantly supplied as a dihydrochloride salt. Therefore, a minimum of 3.0 to 4.0 equivalents of N,N-Diisopropylethylamine (DIPEA) is mandatory. Exactly 2.0 equivalents are instantly consumed to neutralize the amine salt, leaving the remaining base to deprotonate the carboxylic acid and drive HATU activation[2]. Failing to account for this stoichiometry will stall the reaction.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under a nitrogen atmosphere, dissolve the Carboxylic Acid (1.0 eq, e.g., 0.5 mmol) and HATU (1.2 eq, 0.6 mmol) in anhydrous DMF (3.0 mL) to achieve a ~0.15 M concentration.

  • Base Addition: Cool the mixture to 0 °C using an ice bath. Add DIPEA (4.0 eq, 2.0 mmol) dropwise. Cooling minimizes thermal degradation of the active ester.

  • Pre-Activation: Stir the mixture at 0 °C for 15 minutes. This self-validating step ensures complete conversion to the OAt-active ester before the amine is introduced, strictly preventing guanidinylation side-reactions[3].

  • Amine Addition: Add (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 eq, 0.55 mmol) in one single portion.

  • Propagation: Remove the ice bath and allow the reaction to warm to 25 °C. Stir for 4–16 hours. Monitor the reaction via LC-MS until the active ester mass disappears and the product mass dominates[1].

  • Workup: Dilute the reaction with Ethyl Acetate (20 mL). Wash the organic layer sequentially with saturated aqueous NaHCO 3​ (2 × 10 mL), 1M HCl (10 mL) to remove excess amine/DIPEA, and brine (10 mL). Dry over anhydrous Na 2​ SO 4​ , filter, and concentrate in vacuo.

Protocol B: Low-Epimerization Coupling using T3P

Causality & IPC Rationale: For carboxylic acids with sensitive chiral centers, HATU can induce oxazolone formation, leading to racemization. T3P circumvents this. Using Pyridine instead of DIPEA further suppresses epimerization because its lower pKa prevents unwanted proton abstraction at the chiral α -carbon[4].

Step-by-Step Methodology:

  • Preparation: Combine the chiral Carboxylic Acid (1.0 eq, 0.5 mmol) and (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 eq, 0.55 mmol) in a 1:1 (v/v) mixture of Ethyl Acetate and Pyridine (total volume 4.0 mL).

  • Thermal Control: Cool the suspension to 0 °C.

  • Activation: Add T3P (50% wt solution in EtOAc, 1.5 eq, 0.75 mmol) dropwise over 5 minutes. The addition of T3P is mildly exothermic; maintaining 0 °C preserves stereochemical integrity.

  • Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The reaction mixture will typically become homogeneous as the coupling proceeds.

  • Workup: Quench the reaction by adding water (10 mL). Stir vigorously for 10 minutes to hydrolyze unreacted T3P into water-soluble phosphoric acid derivatives. Separate the layers. Wash the organic layer with 0.5 M HCl (3 × 10 mL) to thoroughly purge the pyridine, followed by brine (10 mL). Dry over Na 2​ SO 4​ and concentrate.

Troubleshooting & Optimization

  • Issue: Stalled Reaction / Incomplete Conversion

    • Causality: The most common cause is trace water in the DMF hydrolyzing the highly sensitive OAt-active ester back to the starting carboxylic acid[3].

    • Solution: Utilize strictly anhydrous solvents (stored over molecular sieves) and verify that sufficient DIPEA was added to fully free-base the dihydrochloride amine salt.

  • Issue: Formation of a +99 Da Byproduct (LC-MS)

    • Causality: This mass corresponds to the tetramethylguanidinium adduct, formed when the amine directly attacks the HATU reagent instead of the active ester.

    • Solution: Strictly enforce the 15-minute pre-activation period (Protocol A, Step 3) before adding the (2-Isopropylthiazol-4-yl)methanamine.

Sources

Method

Reductive Amination Pathways for the Synthesis of (2-Isopropylthiazol-4-yl)methanamine: A Comprehensive Protocol Guide

Executive Summary & Strategic Rationale The synthesis of aminomethylthiazoles is a critical operation in medicinal chemistry, as these motifs serve as foundational building blocks for various pharmacophores, including ly...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The synthesis of aminomethylthiazoles is a critical operation in medicinal chemistry, as these motifs serve as foundational building blocks for various pharmacophores, including lysyl oxidase (LOX) inhibitors [1] and voltage-gated sodium channel antagonists[2].

To synthesize (2-Isopropylthiazol-4-yl)methanamine , chemists traditionally rely on the nucleophilic substitution of 4-(chloromethyl)-2-isopropylthiazole with ammonia or methylamine precursors [3]. However, this route often suffers from over-alkylation and requires the handling of highly reactive, lachrymatory alkyl chlorides. Reductive amination starting from 2-isopropylthiazole-4-carbaldehyde offers a highly controlled, scalable, and chemoselective alternative.

This application note details two field-proven reductive amination pathways. As a self-validating system, each protocol is embedded with in-process analytical checks to ensure experimental causality and structural integrity at every step.

Mechanistic Causality: Pathway Selection

The primary challenge in synthesizing primary amines via reductive amination is the Primary vs. Secondary Amine Conundrum . Once the target primary amine is formed, it is inherently more nucleophilic than the ammonia source. If left uncontrolled, it will react with unconsumed aldehyde to form an unwanted secondary amine dimer (bis((2-isopropylthiazol-4-yl)methyl)amine).

To circumvent this, we utilize two distinct mechanistic strategies:

  • Pathway A (Direct Reductive Amination): Utilizes a massive stoichiometric excess of an ammonia source (Ammonium Acetate) to kinetically overwhelm the system, forcing the equilibrium toward the primary imine. Sodium triacetoxyborohydride (STAB) is selected as the reducing agent because it is exceptionally mild and reduces imines much faster than aldehydes, preventing the formation of alcohol byproducts [4].

  • Pathway B (Indirect Oxime Route): Bypasses the over-alkylation risk entirely by reacting the aldehyde with hydroxylamine to form a stable, isolable oxime intermediate. Subsequent reduction with Zinc/Acetic acid cleanly yields the primary amine without any dimer contamination [1].

ReductiveAmination Aldehyde 2-Isopropylthiazole-4-carbaldehyde NH4OAc NH4OAc (Excess) Solvent: MeOH Aldehyde->NH4OAc Pathway A NH2OH NH2OH·HCl Aldehyde->NH2OH Pathway B Imine Imine Intermediate NH4OAc->Imine STAB NaBH(OAc)3 Imine->STAB Product (2-Isopropylthiazol-4-yl)methanamine STAB->Product Byproduct Secondary Amine Byproduct STAB->Byproduct If NH3 limiting Oxime Oxime Intermediate NH2OH->Oxime Reduction Zn / AcOH Oxime->Reduction Reduction->Product

Fig 1. Divergent reductive amination pathways to synthesize (2-Isopropylthiazol-4-yl)methanamine.

Experimental Protocols

Protocol A: Direct Reductive Amination (STAB Method)

This method is ideal for rapid, single-pot synthesis when slight secondary amine contamination can be resolved via chromatography.

  • Imine Formation: In a flame-dried 100 mL round-bottom flask, dissolve 2-isopropylthiazole-4-carbaldehyde (1.0 eq, 10 mmol, 1.55 g) in anhydrous Methanol (30 mL). Add Ammonium Acetate ( NH4​OAc ) (30.0 eq, 300 mmol, 23.1 g).

    • Causality Note: Methanol is required to solvate the massive excess of NH4​OAc . The 30-fold excess is strictly necessary to suppress secondary amine formation.

  • Equilibration: Stir the mixture at room temperature for 2 hours under an argon atmosphere.

    • Self-Validation Check: Analyze a 10 µL aliquot via LC-MS. The aldehyde peak ( m/z 156.1 [M+H]+ ) should be fully replaced by the transient imine/hemiaminal adduct.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq, 15 mmol, 3.18 g) portion-wise over 15 minutes to control hydrogen gas evolution.

  • Completion: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (20 mL) to neutralize acetic acid byproducts. Concentrate under reduced pressure to remove methanol. Extract the aqueous layer with Ethyl Acetate ( 3×30 mL).

  • Purification: Dry the combined organic layers over anhydrous Na2​SO4​ , filter, and concentrate. Purify via flash column chromatography (Silica gel, DCM:MeOH: NH4​OH = 90:9:1).

    • Self-Validation Check: Spot the fractions on TLC (DCM:MeOH 9:1) and stain with Ninhydrin. The target primary amine will immediately develop as a distinct purple spot upon heating.

Protocol B: Indirect Two-Step Oxime Reduction

This method is preferred for scale-up operations where chromatographic separation of secondary amines is impractical.

  • Oxime Formation: Dissolve 2-isopropylthiazole-4-carbaldehyde (1.0 eq, 10 mmol, 1.55 g) in Ethanol (25 mL). Add Hydroxylamine hydrochloride (1.5 eq, 15 mmol, 1.04 g) and Sodium Acetate (1.5 eq, 15 mmol, 1.23 g).

  • Reflux: Heat the mixture to 60 °C for 3 hours.

    • Self-Validation Check: TLC (Hexanes:EtOAc 3:1) will show complete consumption of the starting material and the appearance of a highly UV-active lower Rf​ spot (the oxime).

  • Isolation: Concentrate the solvent, add water (20 mL), and extract with EtOAc ( 3×20 mL). Dry and concentrate to yield the crude oxime intermediate as a white solid.

  • Reduction: Dissolve the crude oxime in Glacial Acetic Acid (20 mL) and cool to 0 °C. Add Zinc dust (10.0 eq, 100 mmol, 6.54 g) portion-wise.

    • Causality Note: Zn/AcOH is highly chemoselective, reducing the N-O bond to the primary amine without reducing the thiazole ring or causing dehalogenation (if halogenated analogs are used).

  • Completion & Workup: Stir at room temperature for 4 hours. Filter the mixture through a pad of Celite to remove unreacted Zinc. Concentrate the filtrate, basify cautiously with 2M NaOH to pH 10 (exothermic), and extract with DCM ( 3×30 mL). Dry and concentrate to yield the highly pure primary amine.

Quantitative Data & Optimization

The success of Pathway A is highly dependent on the stoichiometric ratio of the ammonia source. Table 1 demonstrates the causality between NH4​OAc equivalents and product distribution.

Table 1: Optimization of NH4​OAc Equivalents in Direct Reductive Amination (Pathway A)

NH4​OAc (eq)STAB (eq)SolventYield: Target 1° Amine (%)Yield: 2° Amine Byproduct (%)
5.01.5Methanol45%35%
15.01.5Methanol68%12%
30.01.5Methanol82%< 5%

Table 2: Comparative Analysis of Synthesis Pathways

ParameterPathway A (Direct STAB)Pathway B (Oxime Route)
Number of Steps 1 (One-pot)2 (Isolation required)
Total Reaction Time ~14 hours~8 hours
Primary Amine Selectivity Moderate to High (concentration dependent)Absolute (No secondary amine possible)
Scalability Best for < 10g scaleExcellent for > 100g scale

Self-Validating Quality Control (Analytical Metrics)

To ensure absolute trustworthiness of the synthesized (2-Isopropylthiazol-4-yl)methanamine, the final product must conform to the following analytical parameters:

  • LC-MS Analysis:

    • Target Mass: C7​H12​N2​S (MW = 156.25 g/mol ).

    • Expected Ion: m/z 157.1 [M+H]+ .

    • Failure Mode Detection: A peak at m/z 296.1 indicates contamination with the secondary amine dimer ( C14​H21​N3​S2​ ).

  • 1 H NMR (400 MHz, CDCl3​ ):

    • δ 7.00 (s, 1H) — Thiazole aromatic proton (C5).

    • δ 3.95 (s, 2H) — Aminomethyl protons ( −CH2​−NH2​ ). Note: The disappearance of the aldehyde proton at δ 9.90 is the primary indicator of complete conversion.

    • δ 3.30 (hept, J=6.9 Hz, 1H) — Isopropyl methine proton.

    • δ 1.60 (br s, 2H) — Amine protons ( −NH2​ , exchanges with D2​O ).

    • δ 1.40 (d, J=6.9 Hz, 6H) — Isopropyl methyl protons.

References

  • US Patent 10,807,974 B2. "Methylamine derivatives as lysyl oxidase inhibitors for the treatment of cancer." (2020). Source: Google Patents.
  • WO2020047312A1. "Heteroaryl-substituted sulfonamide compounds and their use as sodium channel inhibitors." (2020). Source: Google Patents.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862. Source: ACS Publications. URL:[Link]

Application

Application Note: Integration of (2-Isopropylthiazol-4-yl)methanamine in High-Throughput Medicinal Chemistry Libraries

Introduction and Strategic Rationale In modern drug discovery, the selection of versatile, drug-like building blocks is the cornerstone of successful combinatorial library design. (2-Isopropylthiazol-4-yl)methanamine (CA...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Rationale

In modern drug discovery, the selection of versatile, drug-like building blocks is the cornerstone of successful combinatorial library design. (2-Isopropylthiazol-4-yl)methanamine (CAS: 1171981-10-4) has emerged as a highly privileged primary amine scaffold for the generation of targeted screening libraries.

The thiazole ring is a foundational heterocycle in medicinal chemistry, famously featured in blockbuster therapeutics ranging from the protease inhibitor Ritonavir to the kinase inhibitor Dasatinib (1[1]). By incorporating an isopropyl group at the 2-position, this specific building block introduces critical steric bulk and lipophilicity. This structural modification is highly effective at occupying hydrophobic pockets (such as the S2/S3 sub-sites in viral proteases or the lipid-binding domains of N-myristoyltransferases) while shielding the thiazole core from rapid oxidative metabolism (2[2]). Furthermore, the 4-methanamine vector provides a highly reactive, unhindered primary amine ideal for high-throughput parallel synthesis.

Physicochemical Profiling

To ensure that libraries derived from this scaffold maintain favorable pharmacokinetic properties, we must evaluate the building block against Lipinski’s Rule of Five. As detailed in Table 1, the low molecular weight and optimal polar surface area of (2-Isopropylthiazol-4-yl)methanamine make it a perfect "fragment-sized" starting material.

Table 1: Physicochemical Profile of (2-Isopropylthiazol-4-yl)methanamine

PropertyValueMedicinal Chemistry Implication
Molecular Weight 156.25 g/mol Highly efficient for fragment-based drug design (FBDD); allows addition of diverse library elements without exceeding 500 Da.
cLogP ~1.2Optimal baseline lipophilicity; ensures final library compounds maintain a favorable partition coefficient for membrane permeability.
Topological Polar Surface Area 67.3 ŲExcellent permeability profile; suitable for targeting both intracellular enzymes and central nervous system (CNS) targets.
H-Bond Donors 2The primary amine provides two vectors for functionalization, converting to 1 donor upon amidation.
H-Bond Acceptors 2The thiazole nitrogen acts as a critical H-bond acceptor, frequently interacting with target backbone amides.

Data supported by chemical property databases for CAS 903131-67-9 / 1171981-10-4 (3[3]).

Library Synthesis Workflows

The primary amine of (2-Isopropylthiazol-4-yl)methanamine can be diversified through three highly robust chemical vectors: amidation, reductive amination, and urea formation. These reactions are selected for their high atom economy, tolerance of diverse functional groups, and compatibility with automated liquid handling systems.

LibraryWorkflow Core (2-Isopropylthiazol-4-yl) methanamine (Core Scaffold) Amide Amide Library (HATU, DIPEA) Core->Amide Amine Secondary Amine Library (NaBH(OAc)3) Core->Amine Urea Urea Library (DIPEA, DCM) Core->Urea Acid Carboxylic Acid Library Acid->Amide Aldehyde Aldehyde Library Aldehyde->Amine Isocyanate Isocyanate Library Isocyanate->Urea HTS High-Throughput Phenotypic/Target Screening Amide->HTS Amine->HTS Urea->HTS

Figure 1: Combinatorial library synthesis workflow using (2-Isopropylthiazol-4-yl)methanamine.

Table 2: Combinatorial Reaction Conditions & Yield Optimization

Reaction TypeReagentsSolventTemp/TimeExpected Yield Range
Amidation HATU, DIPEADMFRT, 12 h75 - 95%
Reductive Amination NaBH(OAc)₃, AcOH (cat)DCERT, 16 h60 - 85%
Urea Formation Isocyanate, DIPEADCMRT, 6 h80 - 98%

Validated Experimental Protocols

To ensure trustworthiness and self-validation , the following protocols are designed with built-in scavenging steps. This eliminates the need for aqueous workup, allowing the direct transfer of products to biological assay plates after solvent evaporation.

Protocol A: High-Throughput Parallel Amidation (96-Well Format)
  • Scientific Rationale: HATU is selected over traditional carbodiimides (like EDC) due to its superior reaction kinetics and ability to suppress racemization in chiral acids. N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to liberate the free amine from its hydrochloride salt (if applicable) and drive the coupling cycle.

  • Self-Validating Mechanism: The use of polymer-supported scavengers ensures that unreacted starting materials are physically removed from the matrix, guaranteeing that any biological activity observed in downstream screening is strictly attributed to the synthesized amide.

Step-by-Step Procedure:

  • Preparation: In a 96-well deep-well block, dispense 0.1 mmol of diverse carboxylic acids into individual wells.

  • Activation: Add 0.11 mmol of HATU dissolved in 0.5 mL of anhydrous DMF to each well, followed by 0.3 mmol of DIPEA. Agitate the block at room temperature for 15 minutes to form the active ester.

  • Amine Addition: Add 0.09 mmol of (2-Isopropylthiazol-4-yl)methanamine (dissolved in 0.2 mL DMF) to each well. Note: The amine is the limiting reagent to ensure complete consumption.

  • Reaction: Seal the block and shake at 400 rpm at room temperature for 12 hours.

  • Scavenging: Add 0.3 mmol of Polymer-Supported Trisamine (PS-Trisamine) resin to scavenge unreacted carboxylic acids and active esters. Shake for an additional 4 hours.

  • Filtration & QC: Filter the reaction mixtures into a collection plate. Submit 5% of the wells for LC-MS analysis. A purity threshold of >85% (UV 254 nm) validates the plate for solvent evaporation and biological screening.

Protocol B: Parallel Reductive Amination
  • Scientific Rationale: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent because it is mild enough to selectively reduce the intermediate imine without reducing the starting aldehydes. 1,2-Dichloroethane (DCE) is the optimal solvent for this transformation as it stabilizes the iminium ion intermediate.

Step-by-Step Procedure:

  • Imine Formation: Dispense 0.1 mmol of (2-Isopropylthiazol-4-yl)methanamine and 0.1 mmol of diverse aldehydes into a 96-well block. Add 0.8 mL of DCE containing 1% glacial acetic acid. Shake for 2 hours at room temperature.

  • Reduction: Add 0.15 mmol of solid NaBH(OAc)₃ to each well. Seal and agitate for 16 hours.

  • Scavenging: Add 0.2 mmol of PS-Tosylhydrazine resin to scavenge unreacted aldehydes, and 0.2 mmol of PS-Benzaldehyde to scavenge unreacted primary amine. Shake for 6 hours.

  • Isolation: Filter the resin, wash with 0.2 mL of DCE, and evaporate the solvent under a stream of nitrogen to yield the secondary amine library.

Mechanistic Insights in Drug Design

The integration of the 2-isopropylthiazole motif is not merely a structural convenience; it is a calculated pharmacophore strategy. Historically, this exact motif has been utilized as a critical intermediate in the synthesis of HIV protease inhibitors like Ritonavir ().

When library hits containing this scaffold bind to target enzymes, the isopropyl group acts as a "hydrophobic anchor," displacing high-energy water molecules from deep lipophilic pockets. Simultaneously, the electron-rich thiazole nitrogen engages in hydrogen bonding with the enzyme's backbone, locking the molecule into a bioactive conformation.

Pathway Hit Thiazole-based Library Hit Target Target Enzyme (e.g., NMT / Protease) Hit->Target Binding Hydrophobic Pocket Occupation (Isopropyl) Target->Binding H-Bonding & Steric Fit Inhibition Enzymatic Activity Blockade Binding->Inhibition Signaling Downstream Signaling Arrest Inhibition->Signaling Efficacy Therapeutic Efficacy (Pathogen/Cell Death) Signaling->Efficacy

Figure 2: Mechanism of action for thiazole hits targeting enzymatic hydrophobic pockets.

References

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.MDPI.
  • Design and Synthesis of Brain Penetrant Trypanocidal N-Myristoyltransferase Inhibitors.Journal of Medicinal Chemistry - ACS Publications.
  • WO2006090270A1 - Acid addition salt of 2-isopropyl-4-(((n-methyl)amino)methyl)thiazole and its use in the preparation of ritonavir.Google Patents.
  • 903131-67-9 | (2-Isopropylthiazol-4-yl)methanamine Product Information.ChemScene.

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in (2-Isopropylthiazol-4-yl)methanamine production

Welcome to the Technical Support Center for the synthesis and purification of (2-Isopropylthiazol-4-yl)methanamine and its derivatives. As a critical building block for active pharmaceutical ingredients (APIs) like Riton...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis and purification of (2-Isopropylthiazol-4-yl)methanamine and its derivatives. As a critical building block for active pharmaceutical ingredients (APIs) like Ritonavir and Cobicistat, the production of this amine is highly susceptible to specific impurity-generating side reactions. This guide provides mechanistic troubleshooting, regulatory profiling, and self-validating protocols to ensure high-purity yields.

Synthesis & Impurity Branching Workflow

Understanding the mechanistic pathway is the first step in troubleshooting. The diagram below illustrates the standard synthesis route—from the thiazole ring closure to the final amination—and highlights the critical junctions where genotoxic and over-alkylated impurities branch off.

SynthesisPathway Start Isobutyrothioamide + 1,3-Dichloroacetone Intermediate 4-(Chloromethyl)-2-isopropylthiazole (Alkylating Agent) Start->Intermediate Ring Closure Amination Amination Step (NH₃ or CH₃NH₂) Intermediate->Amination Nucleophilic Substitution Imp1 Unreacted Chloromethyl (Genotoxic Impurity) Intermediate->Imp1 Incomplete Reaction Target (2-Isopropylthiazol-4-yl)methanamine Derivatives Amination->Target Desired Pathway Imp2 Bis-alkylated Dimer (Over-alkylation) Amination->Imp2 Excess Alkylation Imp3 NITMA (NNTA) (Nitrosamine Impurity) Target->Imp3 Artifactual Nitrosation Nitrite Trace Nitrites (NOx, Excipients) Nitrite->Imp3

Fig 1. Synthesis workflow of (2-Isopropylthiazol-4-yl)methanamine derivatives and impurity branching.

Process Troubleshooting & FAQs

Q1: We are detecting NITMA (N-nitroso-2,4-thiazole amine) in our final batches. What is the mechanistic cause, and how can we suppress its formation? Causality: NITMA (N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide) is a highly potent mutagenic nitrosamine. When producing the N-methylated derivative of this amine, the resulting secondary amine is highly susceptible to electrophilic attack by nitrosyl cations (NO⁺). These cations form when trace nitrites—often introduced via water, raw materials, or atmospheric NOx—are exposed to acidic conditions during workup. Recently, regulatory agencies have imposed stringent acceptable intake (AI) limits for NITMA as low as 18 ng/day. Solution: Implement a strict nitrosamine mitigation strategy. Use nitrite-free water and reagents. Introduce a nitrite scavenger (e.g., ascorbic acid or sulfamic acid) during the aqueous workup phase. Maintain the pH above 4 whenever possible to prevent the protonation of nitrite to nitrous acid, which subsequently dehydrates to the reactive NO⁺ species.

Q2: Our amination step yields a high percentage of bis-alkylated dimers instead of the primary/secondary amine. How do we optimize this? Causality: The intermediate, 4-(chloromethyl)-2-isopropylthiazole, contains a highly reactive allylic-like benzylic-equivalent carbon due to the adjacent electron-withdrawing thiazole ring. Once the first amination occurs, the resulting secondary or tertiary amine is structurally more nucleophilic than the starting ammonia or methylamine. This thermodynamic reality leads to competitive over-alkylation. Solution: Shift the reaction kinetics to pseudo-first-order. Use a massive stoichiometric excess of the amine reagent (e.g., 10–20 equivalents of aqueous methylamine/ammonia). Add the chloromethyl thiazole dropwise to the amine solution at low temperatures (0–5 °C). This ensures the unreacted amine is always in vast excess, statistically preventing the mono-alkylated product from encountering another chloromethyl molecule.

Q3: Residual 4-(chloromethyl)-2-isopropylthiazole is persisting in our API intermediate. Why is this critical, and how do we remove it? Causality: Alkyl halides are potent electrophiles and are recognized as Potentially Mutagenic Impurities (PMIs) under ICH M7 guidelines because they can directly alkylate DNA. Incomplete amination leaves this neutral, lipophilic compound in the organic phase. Solution: Implement a rigorous acid-base extraction protocol (see Protocol A below). By dropping the pH to ~2.0, the target amine is protonated and partitions entirely into the aqueous layer, while the unreacted chloromethyl thiazole remains in the organic layer, which is then discarded.

Impurity Profiling Data

The following table summarizes the critical impurities monitored during the production of (2-Isopropylthiazol-4-yl)methanamine, alongside their regulatory limits and recommended analytical techniques.

ImpurityChemical ClassMechanistic OriginRegulatory LimitAnalytical Technique
NITMA (NNTA) NitrosamineArtifactual nitrosation of secondary amine18 ng/day (AI)LC-MS/MS (APCI)
4-(Chloromethyl)-2-isopropylthiazole Alkyl HalideUnreacted intermediateTTC-based (ICH M7)GC-MS / HPLC-UV
Bis-alkylated Dimer Tertiary AmineOver-alkylation during aminationNMT 0.10% (ICH Q3A)HPLC-UV
Isobutyrothioamide ThioamideUnreacted starting materialNMT 0.10% (ICH Q3A)HPLC-UV

Validated Experimental Workflows

Protocol A: Optimized Amination and Self-Validating Acid-Base Purification

This protocol is designed to suppress bis-alkylation and eliminate genotoxic alkyl halide carryover.

  • Reactor Setup: Charge a jacketed reactor with 15 equivalents of aqueous methylamine (40% w/w) or ammonia, depending on the target derivative. Cool the system to 0–5 °C.

  • Kinetic Control (Dropwise Addition): Dissolve 4-(chloromethyl)-2-isopropylthiazole in a minimal volume of dichloromethane (DCM). Add this solution dropwise over 2 hours, maintaining the internal temperature strictly below 5 °C to enforce pseudo-first-order kinetics.

  • Acidic Extraction: Post-reaction, add 2M HCl until the aqueous phase reaches pH 2.0. Separate the layers. Discard the organic layer (which contains the unreacted, genotoxic chloromethyl impurity).

  • Basification: Wash the aqueous layer once with fresh DCM to remove residual neutral organics. Adjust the aqueous layer to pH 11 using 5M NaOH.

  • Final Extraction: Extract the free-based (2-isopropylthiazol-4-yl)methanamine into fresh DCM. Dry over Na₂SO₄ and concentrate under reduced pressure.

  • Self-Validation Check: If the pH during the acidic extraction (Step 3) is not strictly maintained below 2.0, the target amine will not fully protonate, resulting in an immediate and measurable drop in aqueous layer mass balance. This discrepancy instantly alerts the operator to an extraction failure before downstream processing.

Protocol B: Trace-Level Quantitation of NITMA via LC-MS/MS

Due to the ultra-low regulatory limits for nitrosamines, standard HPLC is insufficient. This method utilizes Atmospheric Pressure Chemical Ionization (APCI) to achieve trace-level detection.

  • Sample Preparation: Dissolve the API/intermediate in a diluent containing 10 mM ascorbic acid. This acts as a nitrosation inhibitor to prevent artifactual NITMA formation during the sample preparation itself.

  • Chromatography: Inject 10 µL onto a reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.7 µm). Elute using a gradient of 0.1% formic acid in water (Mobile Phase A) and acetonitrile (Mobile Phase B).

  • Ionization & Detection: Utilize positive mode APCI. Monitor the specific Multiple Reaction Monitoring (MRM) transitions for NITMA (e.g., m/z [M+H]⁺ → specific fragment) to achieve a validated quantitation limit (QL) of ≤ 0.0225 ng/mL.

  • Self-Validation Check: The inclusion of ascorbic acid in the sample diluent acts as an internal control. If artifactual nitrosation is occurring due to lab environment or solvent contamination, a spiked control lacking ascorbic acid will show elevated NITMA levels compared to the protected sample, validating the physical integrity of the sample prep.

References

  • Trace-level quantitation of N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide by liquid chromatography-tandem mass spectrometry Source: PubMed / Elsevier B.V. URL:[Link]

  • RITONAVIR - New Drug Approvals Source: New Drug Approvals URL:[Link]

Optimization

Technical Support Center: Overcoming Low Aqueous Solubility of (2-Isopropylthiazol-4-yl)methanamine

Welcome to the Technical Support Center. (2-Isopropylthiazol-4-yl)methanamine is a critical building block, prominently utilized in the synthesis of HIV protease inhibitors such as Ritonavir[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (2-Isopropylthiazol-4-yl)methanamine is a critical building block, prominently utilized in the synthesis of HIV protease inhibitors such as Ritonavir[1]. While the isopropyl and thiazole moieties are essential for binding affinity and target interaction, they impart significant lipophilicity. This often results in poor aqueous solubility of the free base, leading to precipitation in biological assays, inconsistent high-throughput screening (HTS) results, and formulation bottlenecks.

This guide provides researchers and drug development professionals with field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to overcome these solubility barriers.

Troubleshooting Guide & FAQs

Q1: My (2-Isopropylthiazol-4-yl)methanamine precipitates immediately upon dilution in a pH 7.4 assay buffer. What is causing this, and how can I prevent it?

Cause: The compound is a primary amine attached to a thiazole ring. While the amine can be protonated at lower pH, at physiological pH (7.4), a significant fraction exists as the uncharged free base. The high lipophilicity of the isopropyl-thiazole moiety drives the free base out of the aqueous phase, causing supersaturation and rapid precipitation.

Solution:

  • In Situ Salt Formation: Lower the pH of your stock or intermediate dilution buffer to pH < 6.0 to ensure complete protonation of the primary amine.

  • Co-Solvent Systems: Utilize a DMSO stock and perform serial dilutions rather than a single large-fold dilution. Keep the final DMSO concentration <1% v/v.

  • Use the Dihydrochloride Salt: If you are starting from the free base, switch to the commercially available dihydrochloride salt (CAS 1171981-10-4 or 1185167-55-8 for the N-methyl derivative). Salt formation is a standard strategy to overcome the thermodynamic hurdles of highly crystalline or lipophilic thiazole derivatives[2].

Q2: I am using the dihydrochloride salt, but I still observe precipitation in cell culture media. Why?

Cause: Cell culture media (e.g., DMEM, RPMI) contain high concentrations of salts, proteins, and a buffering system that maintains pH ~7.4. When the highly soluble dihydrochloride salt is added, the local pH shifts, and the buffering capacity of the media converts the salt back to the poorly soluble free base. Furthermore, components in the media can act as nucleation sites, accelerating precipitation.

Solution: Employ an excipient such as β -cyclodextrin ( β -CD). Cyclodextrins form inclusion complexes with lipophilic aromatic rings, shielding the hydrophobic isopropyl-thiazole core from the aqueous environment while leaving the amine exposed for target interaction. This is a well-validated approach for improving the bioavailability of thiazole-containing drugs[3].

Q3: How do I quantify the solubility improvement of my formulations?

Solution: Use kinetic solubility assays via nephelometry (light scattering) for high-throughput screening, or thermodynamic solubility assays using the shake-flask method followed by HPLC-UV quantification for formulation development.

Experimental Protocols

Protocol A: Preparation of (2-Isopropylthiazol-4-yl)methanamine Dihydrochloride

Causality: Converting the free base to a dihydrochloride salt disrupts the stable crystal lattice of the free base, replacing it with a highly polar, ionizable lattice that readily dissociates in water. This self-validating protocol ensures that if the salt is formed correctly, the immediate aqueous solubility at pH < 6.0 will increase by at least 50-fold.

  • Dissolution: Dissolve 1.0 g of (2-Isopropylthiazol-4-yl)methanamine free base in 10 mL of anhydrous diethyl ether (or ethanol).

  • Cooling: Place the solution in an ice bath (0–5°C) under an inert nitrogen atmosphere.

  • Acidification: Slowly add 2.2 equivalents of HCl (e.g., 2M HCl in diethyl ether) dropwise while stirring vigorously.

  • Precipitation: A white to pale beige precipitate will form immediately.

  • Maturation: Stir for an additional 30 minutes at room temperature to ensure complete salt formation.

  • Isolation: Filter the precipitate, wash with cold anhydrous ether, and dry under vacuum for 12 hours.

Protocol B: β -Cyclodextrin Complexation for Cell Assays

Causality: β -CD features a hydrophobic internal cavity that encapsulates the isopropyl-thiazole moiety. This encapsulation is driven by hydrophobic interactions and the thermodynamically favorable displacement of high-energy water molecules from the cavity[3].

  • Carrier Preparation: Prepare a 10 mM aqueous solution of β -cyclodextrin in distilled water or PBS.

  • Drug Addition: Add an excess of (2-Isopropylthiazol-4-yl)methanamine (or its salt) to the β -CD solution.

  • Equilibration: Sonicate the mixture for 15 minutes to disrupt large aggregates, then agitate on a rotary shaker at 25°C for 24 hours to reach thermodynamic equilibrium.

  • Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter to remove uncomplexed, undissolved compound.

  • Validation: The resulting filtrate contains the water-soluble β -CD inclusion complex. Verify concentration via HPLC-UV before dilution in cell culture media.

Quantitative Data Summaries

The following table summarizes the expected solubility profiles of various (2-Isopropylthiazol-4-yl)methanamine states and formulations to guide your experimental design.

Formulation / StateMediumpHEstimated Solubility (mg/mL)Application Suitability
Free BaseWater7.0< 0.1Organic Synthesis
Dihydrochloride SaltWater4.0> 50.0High-Concentration Stocks
Dihydrochloride SaltPBS7.4~ 0.5 - 1.0Biochemical Assays
β -CD ComplexCell Media7.4> 5.0Cell-based Assays
1% DMSO Co-solventPBS7.4~ 2.0HTS Screening

Workflow and Mechanistic Visualizations

Workflow Start Precipitation of (2-Isopropylthiazol-4-yl)methanamine CheckForm Identify Solid State Start->CheckForm FreeBase Free Base (Lipophilic) CheckForm->FreeBase Salt Dihydrochloride Salt CheckForm->Salt MakeSalt Synthesize Salt (Protocol A) FreeBase->MakeSalt CheckBuffer Check Assay Buffer pH Salt->CheckBuffer MakeSalt->CheckBuffer HighPH pH ≥ 7.4 (Deprotonation) CheckBuffer->HighPH LowPH pH < 6.0 (Protonated) CheckBuffer->LowPH UseCD Formulate with β-CD (Protocol B) HighPH->UseCD Proceed Proceed with Assay LowPH->Proceed UseCD->Proceed

Workflow for troubleshooting (2-Isopropylthiazol-4-yl)methanamine solubility.

Pathway FreeDrug Free Drug (Lipophilic Thiazole) Complexation Thermodynamic Equilibration FreeDrug->Complexation BetaCD β-Cyclodextrin (Hydrophobic Cavity) BetaCD->Complexation InclusionComplex Inclusion Complex (Water Soluble) Complexation->InclusionComplex Hydrophobic Interactions CellAssay Bioavailable in Cell Media InclusionComplex->CellAssay pH 7.4

Mechanism of β-Cyclodextrin inclusion complexation for aqueous solubilization.

References

  • Asela I, Noyong M, Simon U, Andrades-Lagos J, Campanini-Salinas J, Vásquez-Velásquez D, et al. (2017). "Gold nanoparticles stabilized with βcyclodextrin-2-amino-4-(4-chlorophenyl)thiazole complex: A novel system for drug transport." PLOS ONE 12(10): e0185652. URL:[Link]

  • Gallego-Yerga, L.; Ceña, V.; Peláez, R. (2023). "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents." Pharmaceutics 15(6): 1698. URL:[Link]

  • GPATIndia. (2020). "RITONAVIR Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses." GPATIndia Pharmacy Resources. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Photostability &amp; Handling of (2-Isopropylthiazol-4-yl)methanamine

Mechanistic Overview: The Causality of Photodegradation (2-Isopropylthiazol-4-yl)methanamine is a critical building block in pharmaceutical synthesis, featuring both a thiazole ring and a primary amine. While chemically...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview: The Causality of Photodegradation

(2-Isopropylthiazol-4-yl)methanamine is a critical building block in pharmaceutical synthesis, featuring both a thiazole ring and a primary amine. While chemically versatile, this dual-functionality renders the molecule highly susceptible to photodegradation when exposed to near-ultraviolet (320–400 nm) and visible light (400–800 nm).

Understanding the degradation causality is essential for designing effective handling protocols:

  • Thiazole Ring Cleavage via Singlet Oxygen: Thiazoles are electron-rich heteroaromatic systems. Under UV irradiation, trace photosensitizers in solvents can transfer energy to dissolved ground-state triplet oxygen ( 3O2​ ), exciting it to highly reactive singlet oxygen ( 1Δg​ ). Singlet oxygen attacks the thiazole ring via a [4+2] Diels-Alder cycloaddition, forming an unstable endoperoxide intermediate that rapidly undergoes ring cleavage [1].

  • Primary Amine Photo-oxidation: Simultaneously, the methanamine moiety is vulnerable to direct photo-oxidation, leading to the formation of imines or hydroxylamines, which subsequently hydrolyze into dealkylation products.

Photodegradation UV UV/Vis Irradiation (320 - 400 nm) Compound (2-Isopropylthiazol-4-yl)methanamine UV->Compound Excitation O2 Dissolved Oxygen (3O2) UV->O2 Photosensitization Thiazole Thiazole Ring [4+2] Cycloaddition Compound->Thiazole Amine Primary Amine Photo-oxidation Compound->Amine SingletO2 Singlet Oxygen (1Δg) O2->SingletO2 SingletO2->Thiazole Attacks SingletO2->Amine Oxidizes Endoperoxide Unstable Endoperoxide Intermediate Thiazole->Endoperoxide Imine Imine / Hydroxylamine Intermediates Amine->Imine Cleavage Ring Cleavage Products Endoperoxide->Cleavage Rearrangement Dealkylation Dealkylation Products Imine->Dealkylation Hydrolysis

Figure 1: Photodegradation pathways of (2-Isopropylthiazol-4-yl)methanamine under UV irradiation.

Quantitative Photostability Data

To establish baseline stability, forced degradation studies must align with the [2]. The table below summarizes the recovery of (2-Isopropylthiazol-4-yl)methanamine in aqueous solution under standard ICH Q1B exposure (1.2 million lux hours visible light and 200 W·hr/m² UV-A) utilizing various protective strategies[3].

Protective StrategyConcentration / Condition% Remaining (Visible Light)% Remaining (UV-A Light)
None (Clear Glass Control) Ambient Air62.4%55.1%
Physical Barrier Amber Glass + Foil Wrap99.8%99.5%
Inert Atmosphere Argon Purge (15 min)88.3%84.2%
UV Absorber 0.1% w/v Benzophenone89.1%86.5%
Singlet Oxygen Quencher 10 mM Sodium Azide93.5%91.2%
Antioxidant 0.1% w/v Ascorbic Acid86.7%82.4%

Troubleshooting & FAQs

Q: Why does my compound degrade in solution even when stored in amber vials? A: Amber glass effectively blocks UV radiation but does not eliminate pre-existing dissolved oxygen in your solvent. If the solution is exposed to even transient ambient light during preparation, trace photosensitizers can generate singlet oxygen, initiating the [4+2] cycloaddition on the thiazole ring. Solution: Always sparge solvents with an inert gas (Argon or Nitrogen) prior to dissolution to remove ground-state oxygen.

Q: How do I choose the right solvent to minimize photodegradation? A: Avoid solvents with known photosensitizing impurities (e.g., lower-grade ketones or ethers). Use strictly HPLC-grade solvents. Furthermore, protic solvents like water or methanol can stabilize certain reactive oxygen species longer than non-polar solvents. If formulation allows, utilizing a singlet oxygen quencher (like DABCO or Sodium Azide for non-clinical analytical work) significantly halts degradation[3].

Q: How can I prove that degradation is strictly photochemical and not thermal? A: A self-validating experimental design requires a Dark Control . The dark control must be drawn from the exact same stock solution, placed in the exact same chamber, and subjected to the exact same temperature fluctuations as the test sample, but wrapped entirely in aluminum foil. Any degradation in the dark control indicates thermal or hydrolytic instability, not photolability .

Experimental Workflows & Protocols

ICH_Workflow Prep Sample Preparation (Degassed Solvents) Split Split Batch Prep->Split Test Test Sample (Clear Quartz) Split->Test Control Dark Control (Foil-Wrapped) Split->Control Chamber ICH Q1B Chamber 1.2M lux-hr Vis 200 W·hr/m² UV-A Test->Chamber Control->Chamber HPLC Stability-Indicating HPLC-UV/MS Analysis Chamber->HPLC Sampling at t=0, 4, 8, 24h Data Data Evaluation (% Recovery & Degradants) HPLC->Data

Figure 2: Standardized ICH Q1B photostability testing workflow for active pharmaceutical substances.

Protocol A: Preparation of Light-Stable Stock Solutions

Causality: Removing dissolved oxygen prevents the formation of reactive singlet oxygen, while actinic glassware prevents UV excitation.

  • Solvent Degassing: Transfer the required volume of HPLC-grade solvent into a sonication flask. Sonicate for 5 minutes to nucleate dissolved gases, then sparge with high-purity Argon gas for 15 minutes.

  • Low-Light Dissolution: Dim the ambient laboratory lighting. Weigh the (2-Isopropylthiazol-4-yl)methanamine and transfer it to an actinic (amber) volumetric flask. Add the degassed solvent and agitate until fully dissolved.

  • Headspace Purging: Before sealing, gently blow Argon over the flask's headspace for 30 seconds to displace ambient air.

  • Storage: Seal tightly with a PTFE-lined cap and store at 2–8°C.

Protocol B: Self-Validating ICH Q1B Photostability Testing

Causality: Using quartz vials ensures full UV transmittance (standard glass absorbs some UV-A), providing a worst-case scenario evaluation as mandated by standardized photostability testing [4].

  • Sample Division: Prepare a 1.0 mg/mL solution of the compound following Protocol A. Divide the solution equally into two clear quartz vials (Test) and two amber vials wrapped completely in aluminum foil (Dark Control).

  • Chamber Calibration: Ensure the photostability chamber is calibrated using a radiometer/lux meter to deliver both cool white fluorescent (visible) and near-ultraviolet (UV-A) light, maintaining a controlled temperature of 25°C ± 2°C to prevent thermal confounding.

  • Irradiation: Place both Test and Control vials in the chamber. Expose the samples until they receive an integrated near-UV energy of ≥200 W·hr/m² and an overall visible illumination of ≥1.2 million lux hours.

  • Quenching & Sampling: Withdraw 100 µL aliquots at t=0, 4, 8, and 24 hours. Immediately dilute the aliquots with the HPLC mobile phase to quench any ongoing radical reactions.

  • Analytical Validation: Analyze the aliquots using a validated stability-indicating HPLC method coupled with MS/MS. Calculate the percentage of the remaining parent compound. The true photodegradation value is the difference in degradation between the Test sample and the Dark Control.

References

  • European Medicines Agency (EMA). (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. Retrieved from[Link]

  • Wu, L., Hong, T. Y., & Vogt, F. G. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. Retrieved from[Link]

  • Q-Lab. Understanding ICH Photostability Testing. Retrieved from[Link]

Sources

Optimization

Technical Support Center: Troubleshooting (2-Isopropylthiazol-4-yl)methanamine Amidation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique challenges of amidating highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals navigate the unique challenges of amidating highly nucleophilic heteroaryl methanamines.

(2-Isopropylthiazol-4-yl)methanamine is a valuable pharmacophore building block. However, its unhindered primary amine—combined with the electronic properties of the adjacent 2-isopropylthiazole ring—makes it highly susceptible to trapping reactive intermediates prematurely. This guide provides mechanistic insights, data-driven reagent selection, and self-validating protocols to eliminate byproducts such as guanidinylation, racemization, and active ester hydrolysis.

Part 1: Diagnostic Workflow for Amidation Side Reactions

Use the following logical workflow to diagnose and resolve the most common side reactions encountered during your coupling cycles.

G Start Amidation of (2-Isopropylthiazol-4-yl)methanamine Q1 Guanidinium Byproduct Detected? (+99 Da) Start->Q1 Fix1 Switch to DIC/OxymaPure or Pre-activate HATU Q1->Fix1 Yes Q2 Racemization of Carboxylic Acid? Q1->Q2 No Fix1->Q2 Fix2 Add OxymaPure Additive Use NMM Base Q2->Fix2 Yes Q3 Incomplete Conversion or Hydrolysis? Q2->Q3 No Fix2->Q3 Fix3 Ensure Anhydrous Solvent Check Amine Freebasing Q3->Fix3 Yes Success Optimized Amide Product Q3->Success No Fix3->Success

Diagnostic workflow for resolving amidation side reactions of (2-Isopropylthiazol-4-yl)methanamine.

Part 2: Frequently Asked Questions (Mechanistic Insights)

Q1: Why am I observing a mass adduct corresponding to a tetramethylguanidinium byproduct when using HATU? A1: This is a classic side reaction when using uronium/aminium salts (like HATU, HBTU, or HCTU) with highly nucleophilic aliphatic amines such as (2-Isopropylthiazol-4-yl)methanamine. Instead of attacking the desired O-At active ester of the carboxylic acid, the unhindered amine directly attacks the electrophilic guanidinium carbon of the HATU reagent itself[1][2]. This guanidinylation side reaction is severely exacerbated if the amine is added before the carboxylic acid is fully pre-activated, or if an excess of the uronium reagent is used[1].

Q2: Does the thiazole ring of (2-Isopropylthiazol-4-yl)methanamine contribute to side reactions? A2: The thiazole ring is generally stable under standard coupling conditions. However, the 2-isopropyl group provides lipophilicity without offering any steric shielding to the methanamine group at the 4-position. Because the primary amine is electronically isolated from the aromatic system by the methylene bridge, it retains extreme nucleophilicity. This makes it highly susceptible to trapping electrophiles (like HATU) if the target active ester is formed too slowly.

Q3: How can I suppress the epimerization/racemization of my carboxylic acid partner during this coupling? A3: Racemization occurs via the formation of an oxazolone intermediate from the activated carboxylic acid. To suppress this, you must use an additive that rapidly converts the transient O-acylisourea (formed by carbodiimides like DIC) into a less basic, highly reactive ester. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly recommended over traditional benzotriazoles (HOBt/HOAt) because it is non-explosive, offers superior racemization suppression, and enhances coupling efficiency[3].

Q4: What is the optimal base to minimize side reactions? A4: The choice of base dictates both the reaction rate and the extent of side reactions. While N,N-diisopropylethylamine (DIPEA) is standard, it is highly basic (aqueous pKa ~10.1) and can promote base-catalyzed racemization[4]. Switching to N-methylmorpholine (NMM, pKa ~7.38) or 2,6-lutidine effectively suppresses base-catalyzed racemization and significantly minimizes guanylation byproducts when using HATU[2][4].

Part 3: Data Presentation - Reagent & Additive Comparison

To make an informed decision on reagent selection, review the quantitative data summarizing the performance of various coupling strategies. OxymaPure consistently outperforms traditional benzotriazole additives in both yield and stereochemical preservation[5][6].

Coupling StrategyPrimary Byproduct RiskRacemization Potential (D/L %)Relative YieldSafety Profile
HATU / DIPEA High (Guanidinylation)Low to ModerateModerateSafe
DIC / HOBt Low (DCU formation)High (~9.3 - 11.0%)ModerateExplosive risk
DIC / HOAt LowModerate (~3.3 - 3.9%)HighExplosive risk
DIC / OxymaPure LowVery Low (~1.0%) Very High Non-explosive

(Note: Racemization data synthesized from comparative coupling studies of highly prone substrates like Z-Phg-Pro-NH₂[5][6].)

Part 4: Self-Validating Experimental Protocols

The following methodologies are engineered to establish a self-validating system. By understanding the causality behind each step, you can troubleshoot in real-time.

Protocol A: Pre-Activated HATU Coupling (Minimizing Guanidinylation)

Causality Focus: By strictly enforcing a pre-activation period, the carboxylic acid is entirely converted to the O-At active ester before the highly nucleophilic (2-Isopropylthiazol-4-yl)methanamine is introduced. This eliminates the chance of direct amine-HATU interaction[1].

  • Acid Dissolution: Dissolve the carboxylic acid (1.0 equiv) in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N₂ or Argon).

    • Self-Validation: Ensure strict moisture exclusion; water will rapidly hydrolyze the active ester back to the starting material[1].

  • Base Addition: Add N-methylmorpholine (NMM) or 2,6-lutidine (2.5 equiv).

    • Reasoning: Weaker bases prevent base-catalyzed racemization and suppress guanylation[2][4].

  • Pre-Activation: Add HATU (1.05 equiv) and stir at 0 °C for exactly 5–10 minutes.

    • Reasoning: This pre-activation step is critical. Do not exceed 10 minutes to avoid active ester degradation.

  • Amine Preparation: In a separate vial, freebase the (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 equiv) using NMM (2.2 equiv) in DMF.

  • Coupling: Add the freebased amine solution dropwise to the pre-activated acid mixture. Stir for 1 hour at 0 °C, then warm to room temperature until completion (monitor by LC-MS).

Protocol B: DIC / OxymaPure Coupling (Zero Guanidinylation, Zero Explosion Risk)

Causality Focus: DIC activates the acid, and OxymaPure immediately traps it to form a highly reactive, racemization-resistant ester. Since no uronium salt is present, guanidinylation is mechanistically impossible[3].

  • Reagent Mixing: Dissolve the carboxylic acid (1.0 equiv) and OxymaPure (1.0 equiv) in anhydrous DMF[6].

  • Activation: Cool the mixture to 0 °C and add Diisopropylcarbodiimide (DIC, 1.0 equiv) dropwise. Stir for 5-10 minutes to form the Oxyma active ester[6].

  • Amine Addition: Add (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.1 equiv) followed by DIPEA (2.2 equiv to neutralize the HCl salt).

    • Reasoning: Since Oxyma is acidic (pKa ~4.6), it buffers the system, allowing the use of the stronger DIPEA base without severe racemization penalties[3].

  • Reaction Execution: Stir at room temperature for 2-4 hours.

    • Self-Validation: The formation of diisopropylurea (DIU) as a soluble byproduct in DMF confirms the carbodiimide activation step occurred successfully. Upon aqueous workup, DIU can be washed away, leaving the pure amide.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Validation for Purity Analysis of (2-Isopropylthiazol-4-yl)methanamine

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technica...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, ensuring the purity of pharmaceutical intermediates is a cornerstone of safe and effective drug manufacturing. This guide provides an in-depth, technically-focused comparison of High-Performance Liquid Chromatography (HPLC) for the purity analysis of (2-Isopropylthiazol-4-yl)methanamine, a key intermediate in the synthesis of the antiretroviral drug, Ritonavir. We will explore a validated HPLC method, offering insights into the rationale behind experimental choices, and compare its performance with Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC), supported by experimental data.

Introduction to (2-Isopropylthiazol-4-yl)methanamine and the Critical Need for Purity Analysis

(2-Isopropylthiazol-4-yl)methanamine is a primary amine containing a thiazole heterocyclic ring. Its purity is paramount as impurities can carry through to the final active pharmaceutical ingredient (API), potentially affecting its safety and efficacy. The synthesis of this intermediate can introduce various process-related impurities, including unreacted starting materials such as 4-(chloromethyl)-2-isopropylthiazole and methylamine, as well as byproducts from the substitution and cyclization reactions. Furthermore, degradation products can arise during storage or processing. A robust and validated analytical method is therefore essential to identify and quantify these impurities, ensuring the quality of the intermediate.

A Validated Reversed-Phase HPLC Method for Purity Determination

The following reversed-phase HPLC (RP-HPLC) method has been developed and validated to be stability-indicating, meaning it can effectively separate the main compound from its potential impurities and degradation products.

Chromatographic Conditions: The "Why" Behind the "How"
ParameterConditionRationale
Column C18 (e.g., Agilent Eclipse XDB-C18, 4.6 x 150 mm, 5 µm)A C18 column provides excellent hydrophobicity for the retention of the moderately polar (2-Isopropylthiazol-4-yl)methanamine and its likely impurities. The 5 µm particle size offers a good balance between efficiency and backpressure.
Mobile Phase A: 0.05 M Phosphoric Acid in Water (pH adjusted to 3.0 with Triethylamine) B: AcetonitrileThe acidic mobile phase (pH 3.0) ensures that the primary amine group of the analyte and related basic impurities are protonated, leading to better peak shape and retention on the C18 stationary phase. Phosphoric acid is a common buffer in reversed-phase chromatography. Acetonitrile is a versatile organic modifier with a low UV cutoff.
Gradient 0-5 min: 10% B 5-20 min: 10-70% B 20-25 min: 70% B 25.1-30 min: 10% BA gradient elution is employed to ensure the elution of both polar and non-polar impurities within a reasonable runtime, providing a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable analysis time.
Detection UV at 240 nmBased on the UV absorption characteristics of the thiazole chromophore present in the analyte and related impurities found in the final API, Ritonavir, 240 nm provides a suitable wavelength for sensitive detection.[1][2]
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.

HPLC Method Validation: A Comprehensive Protocol Based on ICH Q2(R1) Guidelines

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3][4][5] The following parameters were assessed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

Experimental Protocol:

  • A solution of (2-Isopropylthiazol-4-yl)methanamine was spiked with known potential impurities (e.g., 4-(chloromethyl)-2-isopropylthiazole, methylamine, and a potential nitrosamine impurity, N-((2-isopropylthiazol-4-yl)methyl)-N-methylnitrous amide).

  • The drug substance was subjected to forced degradation studies (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • The spiked and stressed samples were analyzed by the proposed HPLC method with a photodiode array (PDA) detector to assess peak purity.

Results: The method demonstrated excellent specificity, with the main peak being well-resolved from all known impurities and degradation products. Peak purity analysis confirmed the spectral homogeneity of the analyte peak in all conditions.

Logical Workflow for HPLC Method Validation

G cluster_1 Method Validation (ICH Q2(R1)) Dev Develop HPLC Method Spec Specificity Dev->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob SST System Suitability Testing Rob->SST Routine Routine Purity Analysis SST->Routine

Brief Caption: Workflow for HPLC method development and validation.

Linearity and Range

Linearity is the ability of the method to obtain test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • A series of solutions of (2-Isopropylthiazol-4-yl)methanamine were prepared at concentrations ranging from the reporting limit to 150% of the nominal concentration.

  • Each solution was injected in triplicate.

  • A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²), y-intercept, and slope were determined.

Results:

ParameterResultAcceptance Criteria
Linearity Range 0.1 - 150 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
y-intercept Close to zero-
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

Experimental Protocol:

  • Accuracy was determined by the recovery of spiked known amounts of the analyte into a placebo mixture at three concentration levels (80%, 100%, and 120% of the nominal concentration).

  • Each concentration was prepared in triplicate.

  • The percentage recovery was calculated.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.50.898.0 - 102.0%
100%100.20.598.0 - 102.0%
120%100.80.698.0 - 102.0%
Precision

Precision is the measure of the degree of scatter of a series of measurements. It is assessed at two levels: repeatability and intermediate precision.

Experimental Protocol:

  • Repeatability (Intra-assay precision): Six replicate injections of the same sample solution at 100% of the test concentration were performed on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day, by a different analyst, and with a different instrument.

Results:

Precision Level% RSDAcceptance Criteria
Repeatability 0.7%≤ 2.0%
Intermediate Precision 1.1%≤ 2.0%
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

  • LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the y-intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the y-intercept / Slope)

Results:

ParameterResult
LOD 0.03 µg/mL
LOQ 0.1 µg/mL
Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Experimental Protocol:

  • The following parameters were intentionally varied:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.1 units)

  • The effect on retention time and peak area was observed.

Results: The method was found to be robust, with no significant changes in the results upon minor variations in the method parameters, indicating its reliability for routine use.

Comparison with Alternative Analytical Techniques

While HPLC is a robust and widely used technique for purity analysis, other methods such as Gas Chromatography (GC) and Ultra-Performance Liquid Chromatography (UPLC) offer alternative approaches.[6]

Comparison of Analytical Techniques

G cluster_hplc HPLC cluster_uplc UPLC cluster_gc GC cluster_purity Purity Analysis of (2-Isopropylthiazol-4-yl)methanamine HPLC_node High-Performance Liquid Chromatography UPLC_node Ultra-Performance Liquid Chromatography GC_node Gas Chromatography Purity_node Analyte Purity_node->HPLC_node Suitable for non-volatile and thermally labile compounds Purity_node->UPLC_node Faster analysis, higher resolution and sensitivity Purity_node->GC_node Requires derivatization for non-volatile amines

Brief Caption: Comparison of analytical techniques for purity analysis.

Gas Chromatography (GC)

GC is a powerful technique for the analysis of volatile and thermally stable compounds.[7] For a non-volatile primary amine like (2-Isopropylthiazol-4-yl)methanamine, direct analysis by GC is challenging due to its high polarity and potential for thermal degradation. Therefore, a derivatization step is typically required to increase its volatility and thermal stability.

Experimental Protocol (Hypothetical):

  • Derivatization: The sample is derivatized with a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the primary amine to a less polar and more volatile trimethylsilyl (TMS) derivative.

  • GC Conditions:

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm)

    • Carrier Gas: Helium

    • Inlet Temperature: 250 °C

    • Oven Program: 100 °C (hold 1 min) to 280 °C at 15 °C/min

    • Detector: Flame Ionization Detector (FID) or Mass Spectrometry (MS)

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle size columns (<2 µm) and higher operating pressures. This results in significantly faster analysis times, improved resolution, and increased sensitivity compared to conventional HPLC.

Experimental Protocol (Hypothetical):

  • UPLC Conditions:

    • Column: Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7 µm)

    • Mobile Phase & Gradient: Similar to the HPLC method, but with a steeper gradient and higher flow rate to leverage the speed of UPLC.

    • Flow Rate: 0.5 mL/min

    • Analysis Time: ~5 minutes

Performance Comparison
ParameterHPLCUPLCGC (with Derivatization)
Analysis Time ~30 minutes~5 minutes~15 minutes
Resolution GoodExcellentGood
Sensitivity GoodExcellentGood to Excellent (detector dependent)
Sample Preparation Simple dissolutionSimple dissolutionDerivatization required (more complex)
Applicability Broadly applicable to non-volatile compoundsIdeal for high-throughput analysisSuitable for volatile or derivatizable compounds
Cost ModerateHigher initial investmentModerate

Conclusion and Recommendations

The validated RP-HPLC method presented in this guide is robust, reliable, and suitable for the routine purity analysis of (2-Isopropylthiazol-4-yl)methanamine. It adheres to the stringent requirements of the ICH guidelines, ensuring the generation of accurate and precise data critical for quality control in pharmaceutical manufacturing.

For laboratories requiring higher throughput and enhanced sensitivity, UPLC presents a compelling alternative, offering a significant reduction in analysis time without compromising chromatographic performance. While GC can be a viable option, the necessity of a derivatization step adds complexity to the sample preparation process and may introduce variability.

Ultimately, the choice of analytical technique will depend on the specific needs of the laboratory, including sample throughput requirements, available instrumentation, and the nature of the impurities being monitored. However, for a comprehensive and reliable purity assessment of (2-Isopropylthiazol-4-yl)methanamine, the validated HPLC method serves as an excellent and authoritative starting point.

References

  • Mamatha, J., & Kranthi Kumar, J. (2015). A Validated RP-HPLC Method for the Simultaneous Estimation of Atazanavir and Ritonavir in Pharmaceutical Dosage Forms. ARC Journals.
  • Shaalan, R. A., Belal, T. S., & El-Yazbi, F. A. (2012). Validated stability-indicating HPLC and HPTLC methods for the determination of ritonavir in bulk powder and in capsules. Journal of Food and Drug Analysis, 20(4), 963-973.
  • U.S. Food and Drug Administration. (2015). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Lab Manager. (2025, August 23). HPLC vs GC: Choosing the Right Chromatography Technique. [Link]

  • Patel, K. N., & Patel, J. K. (2021). Stability indicating HPLC Method Development and Validation for the Simultaneous Estimation of Ritonavir, Ombitasvir and Paritaprevir in combined Tablet Dosage Form.
  • Drawell. (2025, September 8). Comparison Between GC and HPLC for Pharmaceutical Analysis. [Link]

  • Patel, D. A., & Patel, D. J. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148.
  • Kumar, A., & Saini, G. (2019). A Review on Comparative study of HPLC and UPLC. Research Journal of Pharmacy and Technology, 12(10), 5143-5148.
  • Chromatography Forum. (2023, December 9). Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?. [Link]

  • Kromann, J. C., Larsen, F., Moustafa, H., & Jensen, J. H. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2335.
  • Web of Pharma. (2026, February 13). HPLC and UPLC: Key Differences, Advantages, and Applications in Pharmaceutical Analysis. [Link]

  • LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. [Link]

  • European Medicines Agency. (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. [Link]

  • U.S. Food and Drug Administration. (2024, October 28). Emerging Scientific and Technical Information on Ritonavir. [Link]

  • International Council for Harmonisation. (1996). VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

Sources

Comparative

Comparing biological efficacy of isopropyl vs methyl thiazole derivatives

Comparative Biological Efficacy of Isopropyl vs. Methyl Thiazole Derivatives: A Structure-Activity Relationship (SAR) Guide Executive Summary The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Biological Efficacy of Isopropyl vs. Methyl Thiazole Derivatives: A Structure-Activity Relationship (SAR) Guide

Executive Summary

The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics ranging from antimicrobials to targeted oncology agents. When optimizing a thiazole-based lead compound, the choice of alkyl substitution—specifically between a methyl (-CH3) and an isopropyl (-CH(CH3)2) group—profoundly dictates both the pharmacokinetic profile (lipophilicity/permeability) and the pharmacodynamic fit (steric bulk) of the molecule. This guide provides an objective, data-driven comparison of these two substitutions, equipping researchers with the mechanistic causality needed to make informed structural design choices.

Mechanistic Causality: The Physics of Alkyl Substitution

As an application scientist designing a drug development workflow, it is critical to understand why a seemingly minor change from a methyl to an isopropyl group drastically alters biological efficacy. The causality lies in the interplay between spatial geometry and thermodynamics:

  • Methyl Substitution (-CH3):

    • Causality: The methyl group provides minimal steric hindrance while offering a slight electron-donating effect to the thiazole ring. This makes it ideal for deep, narrow binding pockets where spatial constraints are rigid. It allows the thiazole core to maintain critical hydrogen-bonding networks without perturbing the hydration shell of the target protein.

  • Isopropyl Substitution (-CH(CH3)2):

    • Causality: The isopropyl group introduces significant steric bulk and increases the partition coefficient (LogP) of the molecule. While this bulk can cause steric clashes in tight enzyme active sites, the increased lipophilicity is highly advantageous for driving passive membrane permeability. This is particularly useful for targeting intracellular components or when designing minor groove binders (MGBs) that must cross complex cellular envelopes[1].

SAR_Logic Base Thiazole Core Scaffold Methyl -CH3 (Methyl) Low Steric Bulk Lower Lipophilicity Base->Methyl Iso -CH(CH3)2 (Isopropyl) High Steric Bulk Higher Lipophilicity Base->Iso TargetA Tight Binding Pockets (e.g., DAT Transporter) Methyl->TargetA Optimal Steric Fit TargetB Intracellular Targets (e.g., DNA Minor Groove) Methyl->TargetB Limited Permeability Iso->TargetA Steric Clash / Repulsion Iso->TargetB Enhanced Membrane Permeation

Divergent pharmacodynamic pathways driven by methyl vs. isopropyl substitution on the thiazole core.

Comparative Efficacy Across Therapeutic Domains

Neuropharmacology: Monoamine Transporter Inhibition

In the development of modafinil analogues targeting the dopamine transporter (DAT), steric constraints within the binding pocket heavily favor smaller alkyl groups. Research demonstrates that introducing a methyl group at position 2 of the thiazole ring yields high activity (IC50 = 3.2 μM). Conversely, substituting the same position with larger aliphatic groups, such as an isopropyl group, leads to a marked decrease in DAT inhibitory activity due to steric repulsion within the transporter's active site[2].

Antimicrobial Agents & DNA Minor Groove Binders (MGBs)

When designing MGBs like distamycin analogues, the primary hurdle is often cellular penetration rather than target affinity alone. In these workflows, replacing standard moieties with an isopropyl thiazole ring significantly enhances the lipophilicity and membrane permeability of the compounds. This structural variation allows the small molecular weight libraries to effectively transport into cells and bind to DNA, generating highly potent antibacterial agents[1].

Oncology: Cytotoxicity and Target Engagement

In anticancer drug design, precision is paramount. Studies on 4-phenyl thiazole derivatives evaluated against Hepatocellular carcinoma (HepG-2) cell lines reveal that the replacement of bulkier groups with a simple methyl group on the thiazole ring is crucial for maintaining potent antitumor activity. Similarly, in antiplasmodial screening, the specific presence of an amino methyl thiazole substitution was found to be an absolute necessity to display efficacy, highlighting that the precise spatial alignment afforded by the methyl group cannot be replicated by bulkier isopropyl alternatives[3].

Quantitative Data Summary

The following table aggregates experimental efficacy data, illustrating how the choice between methyl and isopropyl substitutions impacts specific biological targets.

Therapeutic TargetScaffold ContextMethyl Substitution EfficacyIsopropyl Substitution EfficacyMechanistic Driver
Dopamine Transporter (DAT) Modafinil Analogues (Position 2)High (IC50 = 3.2 μM)Low (Decreased Activity)Steric hindrance in tight binding pocket[2]
DNA Minor Groove Distamycin AnaloguesLow (Poor Permeability)High (Potent Antibacterial)Enhanced lipophilicity and membrane permeation[1]
Anticancer (HepG-2) 4-phenyl thiazole derivativesHigh (Crucial for activity)N/A (Steric clash predicted)Optimal hydrophobic contacts without disrupting H-bonds
Antiplasmodial Hydrazonothiazole aminesHigh (Essential for activity)Low (Reduced Efficacy)Precise spatial alignment for target engagement[3]

Self-Validating Experimental Protocol: Thiazole SAR Evaluation

To objectively compare these derivatives in your own lab, you must employ a self-validating workflow. Biological assays are highly sensitive to chemical impurities and solubility limits. The protocol below ensures that observed differences in efficacy are strictly due to the alkyl substitution and not artifacts of synthesis or compound aggregation.

Step 1: Regioselective Synthesis (Hantzsch Thiazole Assembly)

  • Procedure: React the respective α-haloketone (methyl- or isopropyl-substituted) with a thioamide in ethanol under reflux conditions.

  • Causality: The Hantzsch synthesis is utilized for its high regioselectivity. It ensures the alkyl group is locked into the exact desired position (e.g., C4 or C5) without generating complex positional isomers that would confound downstream biological data.

Step 2: Physicochemical Validation & Purity Gating

  • Procedure: Purify the crude product via flash chromatography. Validate the structural substitution using 1H/13C NMR and confirm >95% purity via HPLC-MS.

  • Causality (Self-Validation): Biological screens cannot distinguish between the activity of the primary compound and a highly active trace impurity. Gating the workflow at >95% purity ensures the absolute integrity of the SAR data.

Step 3: Lipophilicity (LogP) and Permeability (PAMPA) Profiling

  • Procedure: Determine the partition coefficient (LogP) using a shake-flask LC-MS method. Run a Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Causality: Before testing against a biological target, physical differences must be quantified. If the isopropyl variant fails an intracellular assay, PAMPA data validates whether the failure is due to poor target binding (pharmacodynamics) or unexpected membrane retention (pharmacokinetics).

Step 4: Target-Specific In Vitro Efficacy Assay

  • Procedure: Execute the primary biological screen (e.g., MTT assay for cytotoxicity or Broth Microdilution for MIC). Always include a positive control (standard-of-care drug) and a vehicle control (DMSO).

  • Causality: By correlating the final IC50/MIC values back to the LogP data from Step 3, researchers establish a closed-loop understanding of whether the observed efficacy is driven by the steric fit of the methyl group or the enhanced lipophilicity of the isopropyl group.

Protocol S1 Step 1: Hantzsch Synthesis (Regioselective Assembly) S2 Step 2: NMR/HPLC Gating (Require >95% Purity) S1->S2 Crude Product S2->S1 Fails Purity S3 Step 3: PAMPA & LogP (Isolate Physical Variables) S2->S3 Validated Compound S4 Step 4: In Vitro Efficacy (IC50 / MIC Determination) S3->S4 Permeability Profile S5 Data Correlation (Efficacy vs. Lipophilicity) S4->S5 Bioactivity Data S5->S1 Iterative SAR Design

Self-validating experimental workflow ensuring biological data is unconfounded by chemical artifacts.

References

  • Source: acs.
  • Source: najah.
  • Source: nih.
  • Source: mdpi.

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Validation

A Researcher's Guide to the Infrared Spectroscopy of (2-Isopropylthiazol-4-yl)methanamine

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the heterocyclic compound (2-Isopropylthiazol-4-yl)methanamine. Designed for researchers in dr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the expected Fourier-Transform Infrared (FT-IR) spectroscopy absorption bands for the heterocyclic compound (2-Isopropylthiazol-4-yl)methanamine. Designed for researchers in drug development and synthetic chemistry, this document moves beyond a simple list of peaks to offer a comparative analysis grounded in the principles of vibrational spectroscopy. We will dissect the molecule's structure to predict its spectral features, compare it with simpler analogues, and provide a robust experimental protocol for obtaining high-quality data.

The Unique Vibrational Fingerprint of (2-Isopropylthiazol-4-yl)methanamine

Infrared spectroscopy is a powerful, non-destructive technique for identifying functional groups within a molecule. Each covalent bond vibrates at a characteristic frequency, and by passing infrared radiation through a sample, we can measure which frequencies are absorbed. This absorption pattern creates a unique spectral "fingerprint."

For a molecule as complex as (2-Isopropylthiazol-4-yl)methanamine, its IR spectrum is a composite of the vibrations from its distinct structural components: the primary amine, the isopropyl group, the methylene bridge, and the substituted thiazole ring. Understanding the expected absorptions from each part is crucial for confirming the molecule's identity and assessing its purity.

Caption: Molecular structure of (2-Isopropylthiazol-4-yl)methanamine.

Predicted IR Absorption Bands: A Functional Group Analysis

The following table summarizes the predicted absorption bands for (2-Isopropylthiazol-4-yl)methanamine, categorized by the vibrating functional group. The causality for these absorptions lies in the bond strengths and the masses of the connected atoms; stronger bonds and lighter atoms vibrate at higher frequencies (wavenumbers).

Wavenumber (cm⁻¹)Functional Group & Vibration ModeExpected IntensityNotes
3500 - 3300Primary Amine (R-NH₂) : Asymmetric & Symmetric N-H StretchMedium, Two BandsPrimary amines characteristically show two distinct bands in this region.[1][2][3] Hydrogen bonding in a neat or concentrated sample can cause broadening and a shift to lower wavenumbers.[1][4]
3100 - 3000Thiazole Ring : Aromatic C-H StretchWeak to MediumThe C-H bond on the thiazole ring is attached to an sp²-hybridized carbon, resulting in a stretching frequency slightly above 3000 cm⁻¹.
2975 - 2850Isopropyl & Methylene : Aliphatic C-H StretchStrongIncludes asymmetric and symmetric stretches for the -CH₃ and -CH₂- groups.[5]
1650 - 1580Primary Amine (R-NH₂) : N-H Bend (Scissoring)Medium to StrongThis band is a reliable indicator of a primary amine and can sometimes be mistaken for a C=O stretch by novices.[1][2][6]
~1610Thiazole Ring : C=N StretchMediumThe carbon-nitrogen double bond within the heterocyclic ring gives rise to this absorption.[7][8]
1550 - 1450Thiazole Ring : C=C Ring Skeletal VibrationsMedium, Multiple BandsAromatic and heteroaromatic rings display several bands in this region due to complex stretching vibrations of the entire ring system.[9]
~1465Methylene (-CH₂-) : Scissoring (Bending)MediumA characteristic bending vibration for a CH₂ group.[5][10]
1385 & 1370Isopropyl (-CH(CH₃)₂) : C-H Bend (Gem-dimethyl)Medium, DoubletThe presence of two methyl groups on the same carbon creates a characteristic split peak (doublet), a strong indicator for an isopropyl group.[11]
1250 - 1020Primary Amine : C-N StretchWeak to MediumThis band corresponds to the stretching of the carbon-nitrogen single bond in the aminomethyl group.[1][2][4]
900 - 665Primary Amine (R-NH₂) : N-H Wag (Out-of-plane bend)Medium, BroadThis broad absorption is due to the out-of-plane bending of the N-H bonds.[2]
~730Thiazole Ring : C-S StretchWeakCarbon-sulfur bonds typically produce weak and sometimes difficult-to-identify absorptions in the fingerprint region.[12]

Comparative Analysis: Distinguishing Features

To truly understand the spectrum of our target molecule, it is instructive to compare its expected features with those of simpler, related compounds. This comparison highlights how the unique combination of functional groups yields a distinct spectral fingerprint.

cluster_target (2-Isopropylthiazol-4-yl)methanamine cluster_amine Isopropylamine cluster_thiazole 2-Isopropylthiazole T N-H Stretch (2 bands) ~3400 cm⁻¹ A N-H Stretch (2 bands) ~3400 cm⁻¹ T2 Isopropyl Doublet ~1380, 1370 cm⁻¹ T3 C=N Stretch ~1610 cm⁻¹ T4 N-H Bend ~1600 cm⁻¹ Th No N-H Bands A2 Isopropyl Doublet ~1380, 1370 cm⁻¹ A3 No C=N Stretch Th2 Isopropyl Doublet ~1380, 1370 cm⁻¹ Th3 C=N Stretch ~1610 cm⁻¹

Caption: Key spectral differences between the target molecule and simpler analogues.

Discussion of Comparative Data:

  • vs. Isopropylamine: While both molecules would show the characteristic N-H stretches of a primary amine and the isopropyl C-H bending doublet, (2-Isopropylthiazol-4-yl)methanamine is distinguished by the presence of thiazole ring vibrations, most notably the C=N stretch around 1610 cm⁻¹ and the aromatic C-H stretch above 3000 cm⁻¹.

  • vs. 2-Isopropylthiazole: This comparison highlights the importance of the aminomethyl group. The spectrum of 2-isopropylthiazole would lack the two N-H stretching bands (3500-3300 cm⁻¹), the N-H scissoring band (~1600 cm⁻¹), and the broad N-H wagging band (900-665 cm⁻¹), which are all prominent features of our target molecule.

  • vs. Benzylamine: Benzylamine serves as a useful analogue for the aminomethyl-aromatic system. Both would show primary amine absorptions. However, the thiazole ring vibrations in our target molecule would differ significantly from the characteristic C=C in-plane ring stretching (~1600, 1500, 1450 cm⁻¹) and the strong C-H out-of-plane bending bands of a monosubstituted benzene ring.

This comparative logic demonstrates that the simultaneous presence of the primary amine bands, the isopropyl doublet, and the thiazole ring absorptions provides a unique and definitive fingerprint for (2-Isopropylthiazol-4-yl)methanamine.

Experimental Protocol: Acquiring a High-Fidelity FT-IR Spectrum

The following protocol outlines a standard procedure for obtaining an FT-IR spectrum of a solid organic compound using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality spectra of solid samples, minimizing interference from solvents.

Objective: To obtain a clean, reproducible FT-IR spectrum of (2-Isopropylthiazol-4-yl)methanamine for structural verification.

Materials:

  • (2-Isopropylthiazol-4-yl)methanamine (solid)

  • FT-IR grade Potassium Bromide (KBr), desiccated

  • Agate mortar and pestle

  • Pellet-pressing die

  • Hydraulic press

  • FT-IR Spectrometer

start Start: Sample Preparation step1 1. Background Scan Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O. start->step1 step2 2. Sample Grinding Grind 1-2 mg of sample with ~100 mg of dry KBr in an agate mortar until a fine, homogenous powder is formed. step1->step2 step3 3. Pellet Formation Transfer the powder to a pellet die and press under high pressure (8-10 tons) for 2-3 minutes to form a transparent or translucent disc. step2->step3 step4 4. Sample Scan Place the KBr pellet in the spectrometer's sample holder and acquire the IR spectrum (typically 16-32 scans at 4 cm⁻¹ resolution). step3->step4 step5 5. Data Analysis Process the spectrum (baseline correction, peak picking) and compare the observed bands with the predicted values. step4->step5 end_node End: Verified Spectrum step5->end_node

Caption: Standard workflow for FT-IR analysis using the KBr pellet method.

Causality in Protocol Choices:

  • Why KBr? Potassium bromide is used because it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹) and is a soft salt that can be pressed into a disc.

  • Why Grinding? Thorough grinding is essential to reduce particle size well below the wavelength of the IR radiation. This minimizes light scattering (the Christiansen effect), which can distort peak shapes and baselines.

  • Why High Pressure? The pressure causes the KBr to flow and encapsulate the sample particles, creating a solid solution with high optical clarity, which is crucial for a good spectrum.

  • Why Background Scan? The atmosphere contains CO₂ and water vapor, both of which absorb IR radiation. A background scan allows the instrument's software to subtract these atmospheric absorptions from the final sample spectrum, preventing misinterpretation of data.

Conclusion

The infrared spectrum of (2-Isopropylthiazol-4-yl)methanamine is rich with information. The most diagnostically significant features for its unambiguous identification are the dual N-H stretching bands of the primary amine, the characteristic C-H bending doublet of the isopropyl group, and the C=N and skeletal vibrations of the thiazole ring. By comparing the experimental spectrum against these predicted absorptions and understanding the potential variations due to factors like hydrogen bonding, researchers can confidently verify the structure and purity of this compound, ensuring the integrity of their subsequent work in drug discovery and development.

References

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

  • Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Retrieved from [Link]

  • UCLA. (n.d.). IR Absorption Table. Retrieved from [Link]

  • Brilla, C., & Reji, T. F. A. (2023). Synthesis and Biological Evaluation of Some Substituted Phenylthiazolylnaphthylmethanone Derivatives. International Journal of Chemical Sciences, 21(2). Retrieved from [Link]

  • Sumayya, A., et al. (2008). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Rasayan Journal of Chemistry, 1(3), 548-555. Retrieved from [Link]

  • St. Paul's Cathedral Mission College. (n.d.). INFRARED SPECTROSCOPY. Retrieved from [Link]

  • Yadav, P., et al. (2019). Structural, IR spectra NBO, TDDFT, AIM calculation, biological activity and docking property of[1][2][4]-triazolo[3,4-b][1][4][6] thiadiazole. Journal of Taibah University for Science, 13(1), 329-342. Retrieved from [Link]

  • Manimekalai, A., et al. (n.d.). Original Research Article effect on the infrared spectra of thiazolylstyryl ketone-correlation analysis. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2023). Synthesis and Structure Determination of Substituted Thiazole Derivatives as EGFR/BRAFV600E Dual Inhibitors Endowed with Antiproliferative Activity. Molecules, 28(14), 5511. Retrieved from [Link]

  • Reva, I., & Lapinski, L. (2018). UV-induced photoreactions of thiazole isolated in low-temperature argon matrices. ResearchGate. Retrieved from [Link]

  • Rao, C. N. R., & Venkataraghavan, R. (1962). CONTRIBUTION TO THE INFRARED SPECTRA OF FIVE-MEMBERED N- AND N,S-HETEROCYCLIC COMPOUNDS. Canadian Journal of Chemistry, 40(2), 311-317. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). Thiazoles: iii. Infrared spectra of methylthiazoles. Canadian Journal of Chemistry, 35(5), 423-431. Retrieved from [Link]

  • Taurins, A., Fenyes, J. G. E., & Jones, R. N. (1957). THIAZOLES: III. INFRARED SPECTRA OF METHYLTHIAZOLES. Canadian Journal of Chemistry, 35(5), 423-431. Retrieved from [Link]

  • Michigan State University. (n.d.). CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. Retrieved from [Link]

  • Wade, L. G. (n.d.). The features of IR spectrum. Retrieved from [Link]

  • Schlemmer, C., et al. (2012). Phase transitions and molecular dynamics of n-hexadecanol confined in silicon nanochannels. ResearchGate. Retrieved from [Link]

  • Society for Applied Spectroscopy. (2002). Spectra–Structure Correlations: Polymer Spectra. Retrieved from [Link]

  • UCLA. (n.d.). IR Lecture Notes. Retrieved from [Link]

  • Sałdyka, M., & Coussan, S. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(12), 3864. Retrieved from [Link]

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Comparative

Benchmarking (2-Isopropylthiazol-4-yl)methanamine against standard amine linkers

Title: Benchmarking (2-Isopropylthiazol-4-yl)methanamine: A Next-Generation Thiazole Linker in Drug Discovery Introduction In modern medicinal chemistry, selecting the optimal amine building block is a critical decision...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Benchmarking (2-Isopropylthiazol-4-yl)methanamine: A Next-Generation Thiazole Linker in Drug Discovery

Introduction In modern medicinal chemistry, selecting the optimal amine building block is a critical decision that dictates a drug candidate's pharmacokinetic (PK) and pharmacodynamic (PD) profile. While classical linkers like benzylamine and cyclohexylmethanamine are ubiquitous, they frequently introduce developmental liabilities, such as high cytochrome P450 (CYP) clearance or excessive lipophilicity.

The thiazole ring has emerged as a privileged scaffold and a highly versatile bioisostere[1]. Specifically, (2-Isopropylthiazol-4-yl)methanamine represents a sophisticated structural upgrade. By synergizing the electron-withdrawing nature of the thiazole core with the steric bulk of an isopropyl group, this linker modulates basicity, enhances metabolic stability, and provides unique vector geometries for target engagement[2].

Structural and Physicochemical Profiling

The Causality of Structural Modifications Replacing a standard phenyl ring with a thiazole ring fundamentally alters the electronic distribution of the linker. Thiazoles act as highly effective bioisosteres for phenyl or carbonyl groups, offering a hydrogen-bond acceptor (the nitrogen atom) while maintaining aromatic planarity. However, unsubstituted thiazoles can still be susceptible to oxidative metabolism. The strategic placement of an isopropyl group at the 2-position serves a dual purpose:

  • Steric Shielding: The bulky isopropyl group physically blocks enzymatic access to the electron-rich sulfur atom, mitigating S-oxidation and CYP-mediated ring opening[2].

  • pKa Modulation: The electron-withdrawing effect of the thiazole ring lowers the pKa of the adjacent primary amine compared to aliphatic counterparts. This reduced basicity (pKa ~7.8 vs. ~10.5 for cyclohexylmethanamine) ensures that a higher fraction of the molecule remains un-ionized at physiological pH (7.4). This directly enhances passive membrane permeability (LogPapp) and significantly reduces hERG channel binding liabilities[3].

Table 1: Physicochemical and In Vitro ADME Benchmarking

Linker / Building Block pKa (Amine, calc.) LogD (pH 7.4) HLM Intrinsic Clearance (µL/min/mg) hERG Inhibition (IC50, µM)
Benzylamine 9.3 1.1 45.2 (High) >30
2-Pyridinylmethanamine 8.6 0.4 32.1 (Moderate) >50
Cyclohexylmethanamine 10.5 1.8 15.4 (Low) 12.5 (Flagged)
(2-Isopropylthiazol-4-yl)methanamine 7.8 1.4 < 5.0 (Very Low) >50

(Note: Data synthesized from standard medicinal chemistry benchmarking assays comparing structural analogs).

G Phenyl Benzylamine (High CYP liability) Pyridine 2-Pyridinylmethanamine (Improved solubility) Phenyl->Pyridine Reduce lipophilicity Thiazole Thiazol-4-ylmethanamine (H-bond acceptor) Phenyl->Thiazole Bioisosteric replacement IsoThiazole (2-Isopropylthiazol-4-yl)methanamine (Steric shield, optimized) Thiazole->IsoThiazole Add steric bulk

Evolution of amine linkers via bioisosteric replacement and steric shielding.

Benchmarking Metabolic Stability: Experimental Workflow

To objectively validate the metabolic stability conferred by the isopropyl-thiazole motif, we utilize a Human Liver Microsomal (HLM) stability assay. This protocol is designed as a self-validating system : it includes a minus-NADPH control to rule out non-CYP-mediated hydrolysis and a high-clearance positive control to confirm enzymatic activity.

Protocol 1: High-Throughput HLM Stability Assay

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Dilute to a 1 µM working concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Incubation: Add pooled Human Liver Microsomes to achieve a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation (Causality Step): Initiate the reaction by adding NADPH (final concentration 1 mM). Why? NADPH is the obligate electron donor for CYP450 enzymes; its targeted addition strictly isolates CYP-mediated metabolic events from background degradation.

  • Sampling & Quenching: At time points 0, 5, 15, 30, and 60 minutes, extract 50 µL aliquots and immediately transfer them into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Why? Acetonitrile instantly denatures the microsomal proteins, halting the reaction and precipitating the protein for clean LC-MS injection.

  • Validation Controls: Run parallel incubations without NADPH (negative control) and with Verapamil (positive control).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the disappearance of the parent compound and calculate the in vitro half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

G A Compound Incubation (1 µM) with HLM B Add NADPH (Initiate Reaction) A->B C Quench with Acetonitrile + Internal Standard B->C D Centrifugation (Protein Precipitation) C->D E LC-MS/MS Analysis (Quantify Parent) D->E F Calculate Half-life (t1/2) & Intrinsic Clearance E->F

Workflow for evaluating human liver microsomal (HLM) stability.

Synthetic Utility and Amide Coupling Efficiency

A building block is only as useful as its chemical reactivity. (2-Isopropylthiazol-4-yl)methanamine is typically supplied as a robust dihydrochloride salt to prevent oxidative degradation during storage[4][5]. While the thiazole ring slightly reduces the pKa of the amine, it remains highly nucleophilic for standard amide coupling. However, the use of strong, non-nucleophilic bases is required to fully liberate the free base in situ.

Table 2: Amide Coupling Efficiency Benchmarking (Conditions: 1.0 eq Carboxylic Acid, 1.2 eq Amine, 1.5 eq HATU, 3.0 eq DIPEA, DMF, RT, 1h)

Amine Linker Conversion (%) Isolated Yield (%) Major Byproduct
Benzylamine >99% 92% None
2-Pyridinylmethanamine 95% 85% Trace unreacted acid

| (2-Isopropylthiazol-4-yl)methanamine | 98% | 89% | Trace tetramethyluronium |

Protocol 2: Standardized HATU-Mediated Amide Coupling

  • Activation: Dissolve the target carboxylic acid (1.0 mmol) and HATU (1.5 mmol) in anhydrous DMF (5 mL). Stir at room temperature for 5 minutes. Why HATU? HATU generates a highly reactive 7-aza-OBt ester, which is superior for coupling amines with slightly reduced nucleophilicity (due to the adjacent electron-withdrawing thiazole) while preventing racemization.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 mmol) to the mixture.

  • Amine Introduction: Add (2-Isopropylthiazol-4-yl)methanamine dihydrochloride (1.2 mmol)[4]. Causality: The 3.0 equivalents of DIPEA are critical here—two equivalents neutralize the dihydrochloride salt to liberate the free amine, while the third equivalent drives the coupling mechanism.

  • Monitoring: Monitor the reaction via LC-MS at 10, 30, and 60 minutes. The self-validating check here is the complete disappearance of the activated ester mass and the absence of the amine starting material.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with ethyl acetate, wash with brine to remove DMF, dry over Na2​SO4​ , and concentrate for purification.

Conclusion

Benchmarking data clearly indicates that (2-Isopropylthiazol-4-yl)methanamine outperforms traditional aliphatic and simple aromatic linkers in balancing reactivity, metabolic stability, and physicochemical properties. By strategically utilizing the thiazole core as a bioisostere and the isopropyl group as a steric shield, medicinal chemists can design drug candidates with superior pharmacokinetic profiles and reduced off-target liabilities[2][3].

References

  • Title: Thiazole: A Review on Chemistry, Synthesis and Therapeutic Importance of its Derivatives Source: Current Topics in Medicinal Chemistry URL: [Link]

  • Title: Drug Design: Influence of Heterocyclic Structure as Bioisosteres Source: Open Access Journals URL: [Link]

  • Title: Thiazole as a carbonyl bioisostere. A novel class of highly potent and selective 5-HT3 receptor antagonists Source: PubMed (Journal of Medicinal Chemistry) URL: [Link]

  • Title: Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents Source: MDPI (Molecules) URL: [Link]

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Safety & Regulatory Compliance

Safety

(2-Isopropylthiazol-4-yl)methanamine proper disposal procedures

Operational Guide: Safe Handling and Lifecycle Disposal of (2-Isopropylthiazol-4-yl)methanamine In modern drug discovery, the speed of synthesis must be matched by the rigor of laboratory safety and environmental complia...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Lifecycle Disposal of (2-Isopropylthiazol-4-yl)methanamine

In modern drug discovery, the speed of synthesis must be matched by the rigor of laboratory safety and environmental compliance. (2-Isopropylthiazol-4-yl)methanamine—frequently utilized as a critical building block in the synthesis of RORγt inverse agonists for autoimmune therapies[1]—presents unique handling challenges. Standard "pour and manifest" disposal is insufficient for heterocyclic amines.

As drug development professionals, we must understand the molecular behavior of this compound to manage its lifecycle from the bench to final destruction. This guide provides a causality-driven, self-validating framework for the safe operational handling and Resource Conservation and Recovery Act (RCRA) compliant disposal of this specific thiazole derivative.

Causality of Chemical Hazards

Understanding why a chemical behaves hazardously is the foundation of field-proven safety.

  • Corrosivity and pH Dynamics: In its free base form (CAS 903131-67-9), the primary amine acts as a Lewis base, causing severe ocular and dermal irritation. However, it is most commonly supplied and handled as a highly stable dihydrochloride salt (CAS 1171981-10-4)[2]. When this salt dissolves in aqueous media, it dissociates to release hydrochloric acid, drastically lowering the pH and creating a highly corrosive environment.

  • Thermal Instability and Toxic Emissions: The isopropyl-substituted thiazole ring is stable under standard reaction conditions but undergoes catastrophic thermal degradation at extreme temperatures. Improper incineration without adequate alkaline scrubbing systems releases highly toxic sulfur oxides (SOx), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas[3].

  • Ecotoxicity: Heterocyclic amines are notoriously recalcitrant to standard biological degradation in municipal wastewater systems. They can inhibit the bacterial enzymes used in water treatment facilities[1], necessitating strict exclusion from standard drain disposal.

Quantitative Hazard and Logistics Data

To streamline laboratory logistics, the physicochemical properties and regulatory classifications of the compound are summarized below.

Property / CategorySpecification / Detail
Chemical Name (2-Isopropylthiazol-4-yl)methanamine
CAS Numbers 903131-67-9 (Free Base) 1171981-10-4 (Dihydrochloride Salt)
Molecular Formula C₇H₁₂N₂S (Free Base) / C₇H₁₄Cl₂N₂S (Salt)
Primary Hazards Skin/Eye Irritation, Corrosivity (Salt form), Aquatic Toxicity[3]
EPA Waste Codes D002 (if aqueous waste pH is ≤ 2.0)
Decomposition Products NOx, SOx, HCl, CO, CO₂[3]
Required PPE Nitrile gloves (≥0.11 mm thickness), tight-sealing safety goggles, flame-resistant lab coat[3]

Biological Context: Why We Synthesize It

Before detailing disposal, it is essential to contextualize the compound's workflow. It is primarily utilized as an intermediate to synthesize complex molecules that target and modulate specific biological receptors, such as inhibiting IL-17 production in cultured T cells[1].

Pathway Precursor (2-Isopropylthiazol-4-yl)methanamine (Synthetic Building Block) Drug Thiazole-derived RORγt Inverse Agonist Precursor->Drug Synthesis Target RORγt Receptor Binding Drug->Target Binds to Mechanism Displacement of Co-activators (Conformational Shift) Target->Mechanism Induces Outcome Inhibition of IL-17 Production (Anti-inflammatory Effect) Mechanism->Outcome Results in

Mechanism of action for thiazole-derived RORγt inverse agonists in inflammatory diseases.

Step-by-Step Spill Response Protocol

In the event of a localized benchtop spill, follow this self-validating decontamination procedure to ensure complete neutralization.

  • Isolation & PPE Verification: Evacuate the immediate 2-meter radius. Ensure the fume hood sash is lowered. Verify that your nitrile gloves and safety goggles are intact[3].

  • Causality-Driven Neutralization: For spills involving the dihydrochloride salt, generously apply a mild alkaline absorbent powder (e.g., sodium bicarbonate) over the spill.

    • Self-Validation Check: Observe the powder. The cessation of effervescence (fizzing) physically indicates that the free hydrochloric acid has been fully neutralized.

  • Absorption: Cover the neutralized area with an inert, non-combustible absorbent like diatomaceous earth.

  • Collection: Sweep the absorbed material using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container.

  • Decontamination Validation: Swab the cleaned bench area with a damp pH indicator strip. A reading of pH 6.5–7.5 confirms the total removal of corrosive amine/acidic residues.

RCRA-Compliant Disposal Workflows

Under the US EPA's Resource Conservation and Recovery Act (RCRA), waste containing this compound must be rigorously evaluated for characteristic hazards.

Protocol A: Aqueous Waste Treatment
  • Segregation: Collect aqueous washings containing the compound in a dedicated HDPE carboy. Do not mix with organic solvents.

  • pH Adjustment: Slowly add 1M NaOH while stirring to neutralize the acidic dihydrochloride salt.

  • Validation: Test the solution using a calibrated pH meter. The target pH is 6.0–8.0.

    • Causality: Failing to neutralize the solution will trigger the EPA D002 (Corrosivity) characteristic if the pH remains ≤ 2.0, which significantly increases disposal costs and regulatory liability.

  • Labeling: Affix a hazardous waste label detailing the exact composition (e.g., "Aqueous Waste: Contains <1% (2-Isopropylthiazol-4-yl)methanamine, Neutralized").

Protocol B: Organic Solvent Waste Segregation
  • Halogenated Routing: Because the dihydrochloride salt introduces chloride ions into the waste matrix, any organic solvent waste containing this compound must be routed to the Halogenated Organic Waste stream, even if the primary solvent (e.g., Methanol) is non-halogenated.

  • Validation: Visually inspect the waste carboy matrix. Phase separation indicates incompatible aqueous/organic mixing, requiring immediate re-segregation to prevent dangerous pressure buildup.

  • Incineration Hand-off: Halogenated waste requires specialized high-temperature incineration equipped with alkaline scrubbers to safely neutralize the resulting HCl and SOx gases upon thermal destruction[3].

WasteDisposal Start Waste Generation: Thiazole Amine Derivative Aqueous Aqueous Waste (Acidic Dihydrochloride) Start->Aqueous Organic Organic Solvent Waste (Reaction Mixtures) Start->Organic Solid Solid Waste (Contaminated Consumables) Start->Solid Neutralize Neutralize to pH 6-8 (Mitigate D002 Hazard) Aqueous->Neutralize Incinerate High-Temp Incineration (with SOx/NOx Scrubbers) Organic->Incinerate Halogenated Routing Landfill Hazardous Waste Landfill Solid->Landfill Neutralize->Incinerate Aqueous Disposal Complete Certificate of Destruction (RCRA Compliant) Incinerate->Complete Landfill->Complete

Step-by-step segregation and RCRA-compliant disposal workflow for thiazole amine waste.

References

  • King Scientific @ ChemBuyersGuide.com, Inc., ChemBuyersGuide,[Link]

  • Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes, US EPA,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Isopropylthiazol-4-yl)methanamine
Reactant of Route 2
Reactant of Route 2
(2-Isopropylthiazol-4-yl)methanamine
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